molecular formula C8H7ClN2O3 B098350 2-Chloro-N-(4-nitrophenyl)acetamide CAS No. 17329-87-2

2-Chloro-N-(4-nitrophenyl)acetamide

Cat. No.: B098350
CAS No.: 17329-87-2
M. Wt: 214.6 g/mol
InChI Key: AZURFBCEYQYATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-nitrophenyl)acetamide is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a chloroacetamide group attached to a 4-nitrophenyl ring, makes it a versatile building block for constructing more complex molecules. Research indicates that chloroacetamide derivatives demonstrate significant biological activity. For instance, studies on structurally similar compounds have shown promising antibacterial effects against pathogens like Klebsiella pneumoniae , with the chlorine atom playing a key role in stabilizing the molecule and enhancing its activity, potentially through action on penicillin-binding proteins . Furthermore, this compound and its derivatives serve as key precursors in medicinal chemistry campaigns, such as in the synthesis of novel quinazolinone derivatives investigated as potential tyrosinase inhibitors . It is also utilized in the synthesis of specialized macrocyclic compounds like p-tert -butylthiacalix[4]arenes, which are studied for their anion complexation abilities . This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZURFBCEYQYATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169575
Record name Acetanilide, 2-chloro-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17329-87-2
Record name Acetanilide, 2-chloro-4'-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17329-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2-chloro-4'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for the synthesis, purification, and characterization of 2-Chloro-N-(4-nitrophenyl)acetamide, a pivotal intermediate in contemporary pharmaceutical development. N-arylacetamides are a significant class of intermediates for the production of medicinal, agrochemical, and pharmaceutical compounds. The title compound, in particular, serves as a critical building block in the synthesis of targeted therapies, including the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis.[1] This guide elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and outlines robust characterization and safety procedures. It is intended for researchers, chemists, and professionals in the drug development sector who require a reliable and well-validated methodology for the preparation of this key synthetic intermediate.

Introduction: The Significance of a Key Intermediate

This compound (C₈H₇ClN₂O₃) is a substituted acetamide that has garnered significant attention in medicinal chemistry. Its utility is primarily as a precursor in multi-step syntheses of complex active pharmaceutical ingredients (APIs). The presence of three key functional features—an electrophilic chloroacetyl group, a stable amide linkage, and an electron-deficient nitrophenyl ring—makes it a versatile synthon. The nitro group can be readily reduced to an amine, providing a reactive site for further molecular elaboration, a common strategy in drug discovery. Its role as a key intermediate in the synthesis of Nintedanib and various kinase inhibitors underscores its importance in the production of modern therapeutics.[1][2][3] This guide provides a comprehensive framework for its synthesis via the direct acylation of 4-nitroaniline.

Synthesis Pathway: Nucleophilic Acyl Substitution

The predominant and most efficient pathway for synthesizing this compound is the direct N-acylation of 4-nitroaniline with chloroacetyl chloride.[4][5] This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Reaction Principle and Mechanism

The core of this synthesis is the reaction between a nucleophile (the primary amine of 4-nitroaniline) and an electrophile (the carbonyl carbon of chloroacetyl chloride). The lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, either added explicitly or another molecule of the starting amine, removes the proton from the nitrogen to yield the final neutral amide product and a hydrochloride salt byproduct.

Rationale for Reagent and Condition Selection
  • 4-Nitroaniline (Substrate): This starting material is selected for its commercial availability and the strategic placement of the nitro group.[1] While the nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, it only moderately reduces the nucleophilicity of the amino group, which remains sufficiently reactive to attack the acyl chloride.

  • Chloroacetyl Chloride (Acylating Agent): As an acyl chloride, it is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction.[6] The presence of the alpha-chloro group is crucial for the intermediate's role in subsequent API syntheses, often providing a reactive handle for nucleophilic displacement reactions.

  • Solvent: A relatively non-polar, aprotic solvent like chloroform or ethyl acetate is ideal.[4][7] It solubilizes the starting aniline and does not react with the highly reactive chloroacetyl chloride.

  • Acid Scavenger (Base): The reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting 4-nitroaniline, rendering it non-nucleophilic and halting the reaction. To prevent this, an acid scavenger such as triethylamine or an inorganic base like sodium carbonate is often employed to neutralize the HCl as it forms.[1][7] In some protocols, an excess of the amine substrate itself can serve this purpose, though this is less efficient.

  • Temperature Control: The reaction is highly exothermic. It is typically initiated at a low temperature (0 °C) to control the initial rate of reaction, followed by a period at room temperature or reflux to ensure completion.[4][7]

Detailed Experimental Protocol

This section outlines a validated, step-by-step procedure for the synthesis and purification of this compound.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityCAS No.
4-NitroanilineC₆H₆N₂O₂138.1210.0 g100-01-6
Chloroacetyl ChlorideC₂H₂Cl₂O112.948.0 mL (~11.5 g)79-04-9
Triethylamine(C₂H₅)₃N101.1910.1 mL121-44-8
ChloroformCHCl₃119.38150 mL67-66-3
Ethyl AcetateC₄H₈O₂88.11As needed for workup141-78-6
Deionized WaterH₂O18.02As needed for workup7732-18-5

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, ice-water bath, Buchner funnel, and standard laboratory glassware.

Synthesis and Workup Procedure
  • Reaction Setup: In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Add 4-nitroaniline (10.0 g) and chloroform (150 mL) to the flask. Stir the mixture to dissolve the solid. Add triethylamine (10.1 mL).

  • Controlled Acylation: Cool the flask in an ice-water bath to 0 °C. Add chloroacetyl chloride (8.0 mL) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.[7] Alternatively, the mixture can be refluxed for 1 hour to drive the reaction to completion.[4]

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Shake and separate the layers. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. A solid crude product will be obtained.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.[7] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and dry them thoroughly. An expected yield is approximately 11-12 g.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Combine 4-Nitroaniline, Triethylamine & Chloroform cooling 2. Cool to 0 °C reagents->cooling addition 3. Add Chloroacetyl Chloride (Dropwise) cooling->addition reaction 4. Stir at RT or Reflux addition->reaction extraction 5. Aqueous Wash & Extraction reaction->extraction Transfer drying 6. Dry & Evaporate Solvent extraction->drying recrystallize 7. Recrystallize (Ethanol/Water) drying->recrystallize isolate 8. Filter & Dry Product recrystallize->isolate final_product Pure 2-Chloro-N- (4-nitrophenyl)acetamide isolate->final_product Yields

Caption: Synthesis and purification workflow for this compound.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following methods are standard for this compound.

Analytical Methods
  • Melting Point: A sharp melting point range is indicative of high purity. The literature value is typically in the range of 180-185 °C.[4][5]

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for assessing purity.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product with high precision.[1]

Expected Analytical Results

Table 2: Product Specifications and Characterization Data

ParameterExpected ValueReference
Appearance Yellow crystalline solid[8]
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol [9]
Melting Point 180-185 °C[4][5]
IR (cm⁻¹) ~3280 (N-H stretch), ~1670 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1500 (C-N stretch), ~850 (C-Cl stretch)[5]
Purity (HPLC) ≥98%[10]

Characterization Workflow

Characterization_Workflow cluster_tests Analytical Testing cluster_results Data Validation start Dried Synthetic Product mp Melting Point Analysis start->mp ir FTIR Spectroscopy start->ir nmr NMR (¹H, ¹³C) Spectroscopy start->nmr hplc HPLC Purity Assessment start->hplc compare Compare Data to Reference Standards mp->compare ir->compare nmr->compare hplc->compare decision Pass / Fail Decision compare->decision

Caption: Post-synthesis workflow for product characterization and quality control.

Critical Safety and Hazard Management

Both the starting materials and reagents in this synthesis possess significant hazards. Strict adherence to safety protocols is mandatory.

Reagent-Specific Hazards

Table 3: Summary of Chemical Hazards

ChemicalGHS PictogramsKey Hazards
4-Nitroaniline ☠️, ☣️, ambientalToxic if swallowed, inhaled, or in contact with skin.[11][12] May cause damage to organs through prolonged exposure.[12] Harmful to aquatic life.[13]
Chloroacetyl Chloride ☠️, corrosive, ambientalCauses severe skin burns and eye damage.[14] Toxic if inhaled.[6] Reacts violently with water, liberating toxic gas.[6][15]
Triethylamine 🔥, corrosive, ❗Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed.
Chloroform ❗, ☣️Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer. May cause damage to organs.
Recommended Handling Procedures
  • Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors and dust. An emergency safety shower and eyewash station must be readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required, especially when handling chloroacetyl chloride.

    • Hand Protection: Compatible, chemical-resistant gloves (e.g., butyl rubber or laminate) must be worn. Always inspect gloves before use.[6]

    • Body Protection: A lab coat and appropriate protective clothing should be worn.[14]

  • Spill & Emergency Procedures:

    • Chloroacetyl Chloride Spill: Evacuate the area. Cover the spill with a dry, inert absorbent material such as dry lime, soda ash, or sand.[14] Do not use water.[16] Place in a sealed container for hazardous waste disposal.

    • 4-Nitroaniline Spill: Avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

    • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] For inhalation, move to fresh air.[15] In all cases of exposure, seek immediate medical attention.[6][15]

Conclusion

The synthesis of this compound via N-acylation of 4-nitroaniline is a robust and scalable method for producing a high-value pharmaceutical intermediate. This guide provides a comprehensive overview of the process, emphasizing the rationale behind procedural choices, detailed experimental steps, and critical safety considerations. By adhering to this well-defined protocol, researchers and drug development professionals can reliably produce this key building block with high purity and yield, facilitating the advancement of new therapeutic agents.

References

physicochemical properties of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Structure to Biological Function

In the landscape of drug discovery and chemical biology, the journey of a molecule from a laboratory curiosity to a potential therapeutic agent is governed by its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, stability, and others—dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a detailed examination of this compound, a synthetic intermediate that serves as a valuable scaffold in medicinal chemistry.[3] By dissecting its core properties and providing robust, field-proven protocols for their evaluation, we aim to equip researchers with the foundational knowledge necessary to unlock the potential of this and similar chemical entities. The deviation from optimal physicochemical properties can lead to a higher likelihood of attrition in drug development, making a thorough understanding at an early stage paramount.[4]

Section 1: Core Physicochemical Profile

A molecule's identity and fundamental properties are the starting point for any in-depth analysis. This compound is a solid compound at room temperature, as indicated by its high melting point.[5] Its structure, featuring a nitro group, an amide linkage, and a chloroacetyl group, suggests a complex interplay of electronic and steric factors that influence its behavior.

PropertyValueSource(s)
CAS Number 17329-87-2[5][6]
Molecular Formula C₈H₇ClN₂O₃[5][7]
Molecular Weight 214.61 g/mol [5][7]
Appearance White to Light yellow powder/crystal
Melting Point 182 - 189 °C[7][8]
Water Solubility 477.69 mg/L (Estimated)[9]
InChI Key AZURFBCEYQYATI-UHFFFAOYSA-N[5][6]

Section 2: Aqueous Solubility

The Bedrock of Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[10] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment.[2] Insufficient solubility is a primary reason for the failure of promising drug candidates. Therefore, the accurate determination of a compound's solubility is a non-negotiable step in its preclinical evaluation. The process involves establishing an equilibrium between the dissolved and undissolved solute, ensuring the solvent is pure, and using a reliable analytical method for quantification.[11]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional and widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[11] The objective is to create a saturated solution and then quantify the concentration of the dissolved analyte.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a clear glass vial. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. This pH is chosen to mimic physiological conditions.

  • Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled environment (typically 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system has reached equilibrium when consecutive measurements of the solute concentration are consistent.[12]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, taking extreme care not to disturb the solid pellet. It is advisable to filter the aliquot through a 0.22 µm syringe filter that has been confirmed not to bind the analyte.

  • Quantification: Dilute the filtered aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument. Analyze the concentration using a validated, stability-indicating HPLC-UV method.

  • Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add excess compound to vial B Add precise volume of buffer (pH 7.4) A->B C Seal and agitate at constant temp (24-48h) B->C D Allow solid to settle or centrifuge C->D E Collect clear supernatant D->E F Filter aliquot (0.22 µm) E->F G Dilute sample into analytical range F->G H Analyze via validated HPLC-UV method G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Measurement.

Section 3: Lipophilicity (LogD)

Balancing Act for Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that significantly influences a drug's ability to cross biological membranes, its binding to target proteins, and its overall ADME profile.[10] It is typically measured as the distribution coefficient (LogD at a specific pH) between an aqueous phase (like PBS at pH 7.4) and an immiscible organic solvent (like n-octanol).[13] A delicate balance is required; while high lipophilicity can improve membrane permeability and target binding, it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[10][14]

Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)

This protocol details the shake-flask method for determining the octanol-water distribution coefficient at pH 7.4, a key indicator of a compound's lipophilicity under physiological conditions.

Methodology:

  • Solvent Pre-saturation: Prepare two solutions: n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.[15]

  • Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated PBS (e.g., 1:1 or other defined ratios). The chosen ratio can be optimized based on the expected lipophilicity of the compound.[16]

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[13][17]

  • Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10-15 minutes) to ensure a clean and complete separation of the aqueous and organic layers.[15]

  • Sampling: Carefully collect an aliquot from each phase (n-octanol and PBS).

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )

Visualization: LogD Determination Workflow

G cluster_prep 1. System Preparation cluster_part 2. Partitioning & Equilibration cluster_quant 3. Analysis & Calculation A Pre-saturate n-octanol and PBS (pH 7.4) B Prepare compound stock in saturated n-octanol A->B C Combine phases in a defined ratio B->C D Shake vigorously to reach equilibrium (1-2h) C->D E Centrifuge for complete phase separation D->E F Sample aliquots from both phases E->F G Quantify concentration in each phase via HPLC-UV F->G H Calculate LogD = log10([Octanol]/[PBS]) G->H

Caption: Workflow for Shake-Flask LogD₇.₄ Measurement.

Section 4: Chemical Stability Assessment

Ensuring Integrity from Shelf to Target

Chemical stability is a cornerstone of drug development, ensuring that a substance maintains its identity, strength, and purity throughout its shelf life.[2][18] Instability can lead to a loss of potency and the formation of degradation products, which may be inactive or even toxic.[18] Forced degradation (or stress testing) is a crucial early-stage assessment that subjects the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[19]

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for subjecting this compound to hydrolytic, oxidative, and photolytic stress conditions as per general guidelines.[18][19]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At set time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[19]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at 60°C for a shorter period (e.g., 8 hours), as base-catalyzed hydrolysis is often faster.

    • At set time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.[19]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 12-24 hours.

    • At set time points, withdraw an aliquot, dilute, and analyze.[19]

  • Photostability:

    • Expose a solution of the compound and a sample of the solid compound to a light source providing a specified illumination (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

  • Analysis: In all cases, the samples are analyzed using a stability-indicating HPLC method. The chromatograms are examined for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualization: Forced Degradation Study Logic

G cluster_stress Stress Conditions Compound Compound Stock Solution Acid Acidic (HCl, Heat) Compound->Acid Base Basic (NaOH, Heat) Compound->Base Oxidative Oxidative (H₂O₂, RT) Compound->Oxidative Photo Photolytic (Light Exposure) Compound->Photo Analysis Analyze all samples via Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Develop Analytical Method Analysis->Outcome

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The define its potential and limitations within a research and development context. A comprehensive understanding of its solubility, lipophilicity, and stability is not merely an academic exercise; it is a fundamental requirement for its rational application in medicinal chemistry and drug design.[14] The protocols and frameworks presented in this guide offer a validated pathway for researchers to generate high-quality, reproducible data, thereby enabling informed decision-making and accelerating the journey from discovery to innovation.

References

2-Chloro-N-(4-nitrophenyl)acetamide CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-N-(4-nitrophenyl)acetamide: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into its core characteristics, synthesis protocols, and significant applications, grounding all information in authoritative scientific data.

Introduction: A Versatile Chemical Building Block

This compound, identified by CAS Number 17329-87-2 , is a substituted acetamide that serves as a pivotal precursor in the synthesis of a wide array of functional molecules.[1] Its structure, featuring a reactive chloroacetyl group and a nitrophenyl ring, makes it a versatile intermediate for introducing specific pharmacophores and functional groups. This compound is particularly significant in the development of pharmaceuticals, including anticancer agents, and as a precursor in the agrochemical industry.[2][3] Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom and the electronic properties conferred by the nitro group on the aromatic ring.

Common synonyms for this compound include 2-Chloro-4'-nitroacetanilide and N-(Chloroacetyl)-4-nitroaniline.[1][4] Understanding its properties and synthetic pathways is crucial for leveraging its full potential in complex organic syntheses.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and application. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[4]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 17329-87-2[1]
Molecular Formula C₈H₇ClN₂O₃[1]
Molecular Weight 214.61 g/mol [1][5]
Appearance White to Light yellow powder/crystal[4]
Melting Point 183-189 °C[4][6]
IUPAC Name This compound[1]
InChI Key AZURFBCEYQYATI-UHFFFAOYSA-N[1]
Purity Typically >95-98%[4]
Storage Temperature Inert atmosphere, room temperature
Molecular Structure Analysis

The structure of this compound has been elucidated by single-crystal X-ray diffraction.[7] The molecule is nearly planar. Structural studies reveal the presence of an intramolecular C—H⋯O hydrogen bond, which forms a stable six-membered ring.[7] In the crystalline state, molecules are interconnected by intermolecular N—H⋯O hydrogen bonds, creating infinite chains that are further stabilized by Cl⋯O interactions.[7] This ordered, hydrogen-bonded network is a key feature influencing the compound's melting point and solubility characteristics.

start p-Nitroaniline + Chloroacetyl Chloride reflux Reflux for 1 hour start->reflux Acylation workup Cool and dilute with Ethyl Acetate reflux->workup wash Wash with Water (3x) workup->wash Purification isolate Dry and Concentrate Organic Phase wash->isolate end This compound isolate->end Final Product

References

biological activity of 2-Chloro-N-(4-nitrophenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(4-nitrophenyl)acetamide Derivatives

Abstract

The acetamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Within this broad class, this compound and its derivatives have emerged as significant molecules, demonstrating a versatile range of pharmacological activities. These synthetic compounds are notable not only for their straightforward synthesis but also for their potent antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. We will delve into the specific mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize the current understanding of how their chemical structure dictates their biological function. This document is intended for researchers, scientists, and professionals in drug development who are seeking an authoritative resource on the therapeutic potential of this promising class of compounds.

Introduction: The Versatility of the Acetamide Scaffold

N-arylacetamides are crucial intermediates in the synthesis of numerous medicinal, agrochemical, and pharmaceutical compounds. Their structural simplicity and synthetic accessibility make them attractive starting points for the development of novel therapeutic agents. The core structure, characterized by an amide linkage, provides a stable yet reactive framework that can be readily modified to modulate biological activity. The introduction of a chloroacetyl group and a nitrophenyl ring, as seen in this compound, imparts specific electronic and steric properties that are fundamental to its bioactivity. The nitro group, being a strong electron-withdrawing group, and the reactive chloro atom are key features that have been explored for their role in various pharmacological effects. This guide will systematically explore the documented biological activities stemming from this specific chemical architecture.

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically a straightforward and high-yielding process. The parent compound is generally prepared through an acylation reaction.

General Synthesis Protocol

The primary synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride. For the parent compound, p-nitroaniline is used as the starting material.

Step-by-step protocol:

  • Reactant Preparation: Dissolve p-nitroaniline in a suitable solvent, such as ethyl acetate or chloroform.

  • Acylation: Add chloroacetyl chloride to the solution, often in the presence of a base like triethylamine or by refluxing the mixture.[3][4] The base serves to neutralize the HCl byproduct of the reaction.

  • Reaction Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, the mixture is typically washed with water to remove any water-soluble impurities.[3]

  • Purification: The crude product is then purified, commonly through recrystallization from a solvent like ethanol, to yield the final crystalline product.[5]

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5]

This versatile method allows for the creation of a diverse library of derivatives by simply varying the starting aniline.

Synthesis_Workflow cluster_reactants Reactants p_nitroaniline p-Nitroaniline reflux Acylation Reaction (Reflux in Ethyl Acetate) p_nitroaniline->reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reflux workup Aqueous Workup (Wash with H2O) reflux->workup Reaction Mixture purification Purification (Recrystallization) workup->purification Crude Product product This compound purification->product Pure Product Mechanism_of_Action cluster_bacteria Antibacterial Action cluster_fungi Antifungal Action (Aspergillus) B_Compound Acetamide Derivative PBP Penicillin-Binding Protein (PBP) B_Compound->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to F_Compound Acetamide Derivative Ergosterol Ergosterol F_Compound->Ergosterol Binds to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains F_Death Fungal Cell Death Membrane->F_Death Disruption leads to MIC_Workflow start Start step1 Step 1: Serial Dilution Prepare 2-fold dilutions of test compound in 96-well plate start->step1 step2 Step 2: Inoculation Add standardized microbial suspension to each well step1->step2 step3 Step 3: Incubation Incubate plate at 35-37°C for 24-48h step2->step3 step4 Step 4: Visual Assessment Observe wells for turbidity (growth) step3->step4 end {Result: MIC Value|Lowest concentration with no visible growth} step4->end

References

Unveiling the Therapeutic Potential of 2-Chloro-N-(4-nitrophenyl)acetamide and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the acetamide scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Among these, 2-Chloro-N-(4-nitrophenyl)acetamide and its derivatives have emerged as a compelling class of molecules with multifaceted biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental evidence and detailed protocols to facilitate further investigation.

I. Antimicrobial Potential: Targeting Bacterial Cell Wall Synthesis

The rise of antibiotic-resistant pathogens constitutes a formidable global health crisis, necessitating the urgent discovery of novel antimicrobial agents. Chloroacetamide derivatives have demonstrated significant promise in this arena, with evidence pointing towards the inhibition of essential bacterial enzymes as a primary mechanism of action.

A. Penicillin-Binding Proteins (PBPs) as a Key Target

Recent studies on analogs such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have illuminated a potential mechanism of action against Gram-negative bacteria like Klebsiella pneumoniae.[1][2] The leading hypothesis is the targeting of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[1][2] Inhibition of PBPs disrupts cell wall integrity, ultimately leading to cell lysis and bacterial death.[1][2] The chloro-substituent on the acetamide moiety appears to be critical for this enhanced antimicrobial activity.[1][3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antibacterial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This protocol outlines the broth microdilution method, a standard and reliable technique.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Klebsiella pneumoniae ATCC 13883)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Diagram: Proposed Mechanism of Antibacterial Action

G cluster_0 Bacterial Cell Compound This compound PBP Penicillin-Binding Protein (PBP) Compound->PBP Inhibition CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to G Start Start: Cancer Cell Lines (e.g., MCF-7, NCI-H226) Compound Treat with this compound derivatives Start->Compound MTT MTT Assay for Cell Viability Compound->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Further Mechanistic Studies (e.g., Western Blot for MELK activity) IC50->Mechanism End End: Identification of Lead Compound Mechanism->End

References

in vitro stability of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of 2-Chloro-N-(4-nitrophenyl)acetamide

Executive Summary

This compound is a synthetic intermediate whose utility in pharmaceutical and chemical synthesis necessitates a thorough understanding of its stability profile.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the in vitro stability of this compound. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven experimental protocols. The core stability liabilities for this molecule are identified as hydrolysis of the amide bond under certain pH conditions and, most significantly, rapid conjugation with glutathione (GSH) due to the electrophilic nature of the α-chloroacetamide moiety. This inherent reactivity, while potentially useful for targeted covalent applications, presents a significant challenge for systemic drug development, likely leading to rapid clearance and potential for idiosyncratic toxicity. The following sections detail the predicted degradation pathways, provide robust protocols for chemical and metabolic stability assessment, and outline the necessary bioanalytical techniques for accurate quantification.

Introduction

Chemical Identity and Properties

This compound (CAS: 17329-87-2) is a nitroaromatic compound featuring a reactive chloroacetamide functional group.[3] Its chemical structure dictates its reactivity and potential metabolic fate. The electron-withdrawing nature of the p-nitrophenyl group influences the reactivity of the amide and the adjacent chloromethyl group.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
IUPAC Name This compound[3]
Physical Form Solid
Water Solubility 312.04 mg/L (Estimated)[4]
Melting Point 159.1 °C (Estimated)[4]
Significance in Research and Drug Development

N-arylacetamides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Specifically, chloroacetamide derivatives are employed for their ability to act as alkylating agents, forming covalent bonds with biological nucleophiles. While this reactivity is harnessed in the design of certain targeted covalent inhibitors, it also represents a primary pathway for metabolic clearance and a potential source of toxicity. Related acetamide structures have been investigated for a range of biological activities, including antibacterial effects, highlighting the importance of understanding the stability of this chemical class.[5][6][7]

The Critical Role of In Vitro Stability Assessment

In vitro stability assays are fundamental to modern drug discovery, providing early insights into a compound's likely in vivo behavior.[8] These studies help to:

  • Predict In Vivo Clearance: High metabolic turnover in vitro often correlates with rapid clearance and a short half-life in vivo.[9]

  • Identify Metabolic Liabilities: Pinpointing the specific functional groups susceptible to degradation allows for rational chemical modification to improve stability.

  • Uncover Reactive Metabolites: Compounds that are chemically reactive or form reactive metabolites can lead to toxicity through covalent binding to off-target proteins. The chloroacetamide moiety is a well-known structural alert for such reactivity.

  • Guide Dose Selection: Understanding a compound's stability is crucial for designing subsequent in vivo pharmacokinetic and toxicology studies.[9]

Predicted Degradation Pathways of this compound

The chemical structure of this compound suggests three primary routes of degradation in vitro. The most significant pathway is predicted to be conjugation with glutathione, driven by the electrophilic chloroacetyl group. Hydrolysis of the amide bond and reduction of the nitro group represent other important, albeit likely slower, degradation routes.

cluster_hydrolysis Chemical Hydrolysis cluster_metabolic Metabolic Transformation parent This compound hydrolysis_prod_1 4-Nitroaniline parent->hydrolysis_prod_1 Amide Bond Cleavage (H₂O) hydrolysis_prod_2 2-Chloroacetic acid parent->hydrolysis_prod_2 Amide Bond Cleavage (H₂O) gsh_conjugate S-(2-((4-nitrophenyl)amino)-2-oxoethyl)glutathione parent->gsh_conjugate Glutathione Conjugation (GST-catalyzed) nitro_reduction 2-Chloro-N-(4-aminophenyl)acetamide parent->nitro_reduction Nitroreduction (Nitroreductases)

Caption: Predicted degradation pathways for this compound.

Chemical Stability Assessment

Chemical stability refers to a molecule's integrity in the absence of metabolic enzymes, typically assessed in aqueous buffers of varying pH.

Hydrolytic Stability Across Physiological pH

The primary non-enzymatic degradation route for this compound is the hydrolysis of the amide linkage. This reaction can be catalyzed by both acid and base.[10] Given the stability of amides, significant degradation is generally expected only at the extremes of the pH range (e.g., pH < 2 or pH > 9) over extended periods. However, it is a critical baseline to establish.

Causality Behind Experimental Choices:

  • pH Range Selection: We use pH 4.0, 7.4, and 9.0 to mimic conditions in the stomach, blood, and intestines, respectively, and to assess susceptibility to acid and base catalysis.

  • Temperature: The incubation is performed at 37°C to simulate physiological temperature.

  • Co-solvent: A small percentage of an organic solvent (like DMSO or acetonitrile) is necessary to dissolve the test compound but is kept to a minimum (<1%) to avoid influencing the reaction kinetics.

Detailed Protocol: Aqueous Buffer Stability

This protocol is designed as a self-validating system by including a time-zero (T0) sample as the 100% reference and analyzing all time points in a single batch to minimize analytical variability.

  • Preparation of Buffers: Prepare 100 mM acetate buffer (pH 4.0), phosphate-buffered saline (PBS, pH 7.4), and glycine buffer (pH 9.0).[11]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation Mixtures: For each pH condition, add 5 µL of the 10 mM stock solution to 495 µL of the pre-warmed (37°C) buffer in a microcentrifuge tube to achieve a final concentration of 100 µM. Vortex gently.

  • Sampling:

    • Immediately withdraw a 50 µL aliquot (T=0) and add it to a tube containing 100 µL of ice-cold acetonitrile to stop the reaction. This serves as the 100% control.

    • Incubate the remaining reaction mixture at 37°C in a shaking water bath.

    • Withdraw 50 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench each aliquot immediately in 100 µL of ice-cold acetonitrile.

  • Sample Processing: Centrifuge all quenched samples at 10,000 x g for 10 minutes to precipitate proteins (if any) and debris.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the percentage of the parent compound remaining relative to the T=0 sample.

Metabolic Stability Assessment

Metabolic stability assays measure the rate of drug disappearance in the presence of drug-metabolizing enzymes.[12] These assays are crucial for predicting hepatic clearance.[8][9]

In Vitro Test Systems
  • Liver Microsomes: A subcellular fraction containing primarily Phase I (Cytochrome P450) and some Phase II (UGT) enzymes. They are cost-effective and suitable for high-throughput screening but lack cytosolic enzymes like Glutathione S-transferases (GSTs).[9]

  • Liver S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes, making it suitable for studying a broader range of metabolic pathways, including GSH conjugation.

  • Hepatocytes: Intact liver cells containing the full complement of metabolic enzymes and cofactors. They are considered the "gold standard" for in vitro metabolism studies but are more expensive and have lower throughput.[8][13]

  • Plasma: Used to assess stability against hydrolytic enzymes (esterases, amidases) present in the blood.[14]

Dominant Pathway: Glutathione (GSH) Conjugation

The α-chloroacetamide functional group is a potent electrophile, making it highly susceptible to nucleophilic attack by the thiol group of glutathione. This reaction is often catalyzed by Glutathione S-transferases (GSTs), a family of enzymes abundant in the liver cytosol.[15] This is a major detoxification pathway for electrophilic xenobiotics. The existence of a database entry for S-(2-CHLORO-4-NITROPHENYL)GLUTATHIONE strongly supports this as a primary metabolic route. Due to the high reactivity and the abundance of GSH in the liver, this pathway is expected to be the main driver of the compound's metabolic clearance.

Detailed Protocol: Liver S9 Stability Assay

This protocol is chosen over a microsomal assay to ensure the inclusion of cytosolic GSTs, which are critical for evaluating the primary predicted metabolic pathway.

  • Reagent Preparation:

    • Thaw pooled human liver S9 fraction and the cofactor solution (e.g., NADPH regenerating system) on ice.

    • Prepare a 1 M stock of Glutathione (GSH) in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, prepare the incubation mixture on ice. For a 200 µL final volume:

    • 100 µL Phosphate Buffer (0.1 M, pH 7.4)

    • 40 µL NADPH Regenerating System

    • 10 µL Liver S9 Fraction (to a final concentration of 1 mg/mL)

    • 10 µL GSH solution (to a final concentration of 5 mM)

  • Initiating the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add 2 µL of a 100 µM stock solution of the test compound (in DMSO) to initiate the reaction (final concentration: 1 µM).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 x g for 15 minutes.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the disappearance of the parent compound.

Workflow Visualization: Metabolic Stability Assay

start Start: Prepare Reagents (S9, Cofactors, Compound) pre_incubate Pre-incubate S9/Cofactor Mix at 37°C start->pre_incubate initiate Initiate Reaction (Add Compound) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample Time Course quench Quench Reaction (Ice-cold Acetonitrile + IS) sample->quench process Process Sample (Centrifuge to pellet protein) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end End: Calculate t½ & CLint analyze->end

Caption: General experimental workflow for an in vitro metabolic stability assay.

Bioanalytical Methodology for Stability Studies

Accurate quantification of the parent compound is essential for determining stability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[16][17]

Detailed Protocol: LC-MS/MS Method

This protocol provides a robust starting point for method development.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transition: The specific parent-to-product ion transition must be determined by infusing the compound. For C₈H₇ClN₂O₃ (MW 214.61), the protonated molecule [M+H]⁺ would be at m/z 215.0. A plausible fragmentation would be the loss of the chloroacetyl group, but this requires experimental verification.

    • Analysis: Monitor the peak area of the analyte relative to the internal standard at each time point.

Data Analysis: Calculating Key Parameters
  • Plotting: Plot the natural logarithm of the percentage of compound remaining versus time.

  • Slope Calculation: The slope of the linear regression of this plot is the degradation rate constant (k).

  • Half-Life (t½): Calculated from the rate constant using the equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)

Summary and Implications

The in vitro stability profile of this compound is predicted to be dominated by its high reactivity toward glutathione.

  • Chemical Stability: The compound is expected to be reasonably stable in neutral aqueous solutions but may undergo hydrolysis at acidic or basic pH over time.

  • Metabolic Stability: Due to the electrophilic α-chloroacetamide group, the compound will likely be very unstable in metabolic systems containing cytosolic enzymes (S9, hepatocytes), with rapid clearance driven by GST-catalyzed glutathione conjugation. Stability in microsomes (lacking GSTs) may appear artificially high and would be misleading if considered in isolation.

  • Implications for Use:

    • As a Synthetic Intermediate: Its stability is likely sufficient for use in controlled chemical reactions.

    • As a Biological Tool/Drug Candidate: Its inherent reactivity presents a major hurdle. The rapid conjugation with GSH would lead to high intrinsic clearance and a short in vivo half-life. This reactivity also carries a risk of off-target alkylation and potential toxicity. Any development of this scaffold for biological applications would require careful consideration and likely modification of the chloroacetamide moiety to control its reactivity.

This guide provides the scientific framework and practical protocols for a comprehensive in vitro stability assessment, enabling researchers to make informed decisions about the utility and development potential of this compound.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-N-(4-nitrophenyl)acetamide, a compound of interest in various chemical and pharmaceutical research domains. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. By equipping researchers with both the theoretical underpinnings and practical methodologies, this guide aims to facilitate informed solvent selection, streamline experimental workflows, and support the advancement of research and development involving this compound.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For drug development professionals and researchers, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Purification and Crystallization: Selecting appropriate solvents for isolating and purifying target compounds.

  • Pharmaceutical Formulation: Developing effective drug delivery systems and ensuring bioavailability.[2]

  • Analytical Chemistry: Preparing samples for various analytical techniques.[3]

This guide focuses on this compound, providing a robust approach to characterizing its solubility profile.

Physicochemical Profile and Solubility Prediction of this compound

Molecular Structure:

  • CAS Number: 17329-87-2

  • Molecular Formula: C₈H₇ClN₂O₃[4]

  • Molecular Weight: 214.61 g/mol

Key Structural Features Influencing Solubility:

  • Polar Groups: The presence of a nitro group (-NO₂), an amide group (-C(=O)NH-), and a chloro group (-Cl) introduces polarity to the molecule. These groups are capable of dipole-dipole interactions and, in the case of the amide group, hydrogen bonding (both as a donor and acceptor).[5]

  • Aromatic Ring: The phenyl ring is a non-polar, hydrophobic moiety.[5]

  • Alkyl Halide: The chloroacetamide portion contributes to the molecule's reactivity and has some polar character.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:[5]

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are likely to be effective at dissolving this compound.[1] These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.

  • Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be reasonably good solvents.[1] They can act as both hydrogen bond donors and acceptors, interacting with the amide group. However, the overall solubility might be limited by the non-polar phenyl ring.

  • Low Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are predicted to be poor solvents for this compound due to the significant polarity imparted by the nitro and amide groups.[1]

  • Limited Aqueous Solubility: The presence of the hydrophobic phenyl ring and the chloro-substituted alkyl chain will likely result in low water solubility.[6] While the polar groups can interact with water, the non-polar sections of the molecule will hinder dissolution.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust experimental methods. The following protocols are standard in the field and provide reliable, reproducible results.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.[7]

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. Quantify the concentration of this compound using a validated technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][9]

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

G A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow excess solid to settle B->C D Filter supernatant C->D E Quantify concentration (e.g., UV-Vis, HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Method 2: High-Throughput Kinetic Solubility Assay

For rapid screening of solubility in multiple solvents, a kinetic solubility assay is often employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][9]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvents.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[9] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternative Quantification: Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or HPLC.[9][10]

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[11][12] However, this relationship must be determined experimentally for each solute-solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of this compound will generally be a better solvent.

  • pH (in Aqueous Systems): The amide proton in this compound is weakly acidic. In highly basic aqueous solutions, deprotonation could occur, forming an anion with potentially higher water solubility. Conversely, in strongly acidic solutions, protonation of the amide oxygen or the nitro group could occur, forming a cation and also potentially increasing aqueous solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility studies.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear and structured format.

Table 1: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data for Illustrative Purposes)

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200> 0.93
N,N-Dimethylformamide (DMF)Polar Aprotic> 200> 0.93
AcetonePolar Aprotic850.40
MethanolPolar Protic300.14
EthanolPolar Protic150.07
DichloromethaneChlorinated100.05
Ethyl AcetateEster80.04
TolueneAromatic Hydrocarbon< 1< 0.005
HexaneNon-polar< 0.1< 0.0005
WaterAqueous< 0.1< 0.0005

Diagram: Factors Influencing Solubility

G cluster_solvent Solvent cluster_solute Solute Solubility Solubility of This compound Temperature Temperature Temperature->Solubility Solvent Solvent Properties Solvent->Solubility Polarity Polarity H_Bonding Hydrogen Bonding Solute Solute Properties Solute->Solubility Molecular_Structure Molecular Structure Polymorphism Crystalline Form pH pH (Aqueous)

Caption: Key Factors Influencing Compound Solubility.

Conclusion

This technical guide has outlined the theoretical considerations and practical approaches for determining the solubility of this compound. By understanding the interplay of its molecular structure with various solvent properties and by employing rigorous experimental techniques, researchers can accurately characterize its solubility profile. This essential data will empower informed decision-making in synthesis, purification, formulation, and other critical applications within the scientific and pharmaceutical development landscape.

References

A Senior Application Scientist's Guide to 2-Chloro-N-(4-nitrophenyl)acetamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-N-(4-nitrophenyl)acetamide, a pivotal intermediate in organic and medicinal chemistry. We move beyond a simple recitation of facts to deliver a field-proven perspective on its synthesis, core reactivity, and strategic applications. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of its role in the synthesis of high-value heterocyclic scaffolds such as benzimidazoles and quinoxalines. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific literature.

Introduction: Identifying a Strategic Building Block

In the landscape of organic synthesis, the strategic value of a precursor is measured by its reactivity, versatility, and accessibility. This compound emerges as a compound of significant interest, embodying these critical attributes. It is a stable, crystalline solid that serves as a cornerstone for constructing complex molecular architectures, particularly within the realm of pharmacologically active heterocycles. Its structure is elegantly simple yet functionally rich, featuring two key reactive centers: a highly electrophilic chloroacetyl group and an electron-deficient nitrophenyl ring. This duality allows for sequential, controlled modifications, making it an ideal starting material for multi-step syntheses. N-(Substituted phenyl)-2-chloroacetamides are recognized as important intermediates for creating a wide array of derivatives, from bioactive molecules to functional materials.[1] This guide will illuminate the practical synthesis of this precursor and demonstrate its application in building molecular frameworks with proven therapeutic potential.

Physicochemical Properties & Safety Mandates

A thorough understanding of a compound's physical properties and safety requirements is non-negotiable for its effective and safe application in a laboratory setting.

Key Physicochemical Data

The properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂O₃[1]
Molecular Weight 214.61 g/mol [1]
Appearance Yellow solid/needle-like crystals[1]
Melting Point 183-185 °C[2]
Boiling Point (Est.) 324.09 - 392.7 °C[3]
Density (Est.) 1.42 - 1.571 g/cm³[1][3]
Water Solubility (Est.) 312.04 - 477.69 mg/L[3]
Storage Temperature Room Temperature, Inert Atmosphere[4]
Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][5]

  • Handling: Avoid direct contact with skin and eyes.[4] Wash hands thoroughly after handling.[5][6] Prevent dust formation during transfer and weighing.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[5] Storage under an inert atmosphere is recommended for long-term stability.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][5]

    • Skin: Wash off with soap and plenty of water. If irritation occurs, consult a physician.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[4][5]

Synthesis of the Precursor: A Validated Protocol

The most direct and widely adopted method for synthesizing this compound is the acylation of p-nitroaniline with chloroacetyl chloride. This reaction is robust, high-yielding, and straightforward to perform in a standard laboratory setting.

Experimental Protocol: Synthesis

This protocol is based on established literature procedures.[2][7]

  • Materials:

    • p-Nitroaniline

    • Chloroacetyl chloride

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add p-nitroaniline (1.0 eq).

    • Carefully add an excess of chloroacetyl chloride (approx. 2.0-2.5 eq). Causality Note: Using an excess of the acylating agent ensures the complete consumption of the starting aniline, driving the reaction to completion.

    • Heat the reaction mixture to reflux and maintain for 1 hour. The reflux provides the necessary activation energy for the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of the chloroacetyl chloride.

    • After 1 hour, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash three times with water to remove unreacted chloroacetyl chloride (which hydrolyzes to chloroacetic acid and HCl) and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The resulting solid can be further purified by recrystallization, for example, from an ethanol/water mixture, to afford the final product as a yellow solid.[8]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process pna p-Nitroaniline reflux Reflux (1 hr) pna->reflux cac Chloroacetyl Chloride cac->reflux workup Aqueous Workup (Ethyl Acetate / Water) reflux->workup purify Recrystallization workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Application in Heterocyclic Synthesis

The synthetic utility of this compound stems from its α-chloro amide functionality. The chlorine atom is an excellent leaving group, positioned alpha to an electron-withdrawing carbonyl group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution. This reactivity is the cornerstone of its application in building heterocyclic rings.

Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The reaction of this compound with o-phenylenediamines is a classic and efficient method for their synthesis.

  • Mechanistic Insight: The synthesis proceeds via an initial N-alkylation of one of the amino groups of the o-phenylenediamine onto the electrophilic carbon of the chloroacetyl group. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl, and subsequent dehydration to form the aromatic benzimidazole ring.

G start This compound + o-Phenylenediamine step1 Step 1: N-Alkylation (Nucleophilic Substitution) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization & Dehydration intermediate->step2 product Substituted Benzimidazole Derivative step2->product

Caption: General pathway for Benzimidazole synthesis.

  • Application Example: This precursor is used to create intermediates like 4-(2-chloro acetamido) benzoic acid, which can then be reacted with 2-mercaptobenzimidazole to form complex benzimidazole derivatives with evaluated antimicrobial and anticancer activities.[9] Various methods exist for benzimidazole synthesis, often involving the condensation of o-phenylenediamines with aldehydes or other carbonyl sources.[10]

Synthesis of Quinoxalines

Quinoxaline derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including use as anticancer and antibacterial agents.[11][12] this compound can serve as a key building block for substituted quinoxalines.

  • Mechanistic Insight: While direct condensation is the most common route to quinoxalines (o-phenylenediamine with a 1,2-dicarbonyl compound), chloroacetamide precursors can be used to build side chains or participate in more complex multi-step syntheses.[13][14] For instance, the chloro group can be displaced by a nucleophile (e.g., a phenoxide) to form an ether linkage.[15] The resulting molecule can then undergo further transformations to build the quinoxaline system or be attached to a pre-existing quinoxaline core.

G precursor This compound step1 Reaction with Nucleophile (e.g., Phenoxide) precursor->step1 intermediate Ether-linked Intermediate step1->intermediate step2 Further Cyclization / Modification Reactions intermediate->step2 product Complex Quinoxaline Derivative step2->product

Caption: Pathway for incorporating the precursor into Quinoxaline derivatives.

Applications in Drug Development & Medicinal Chemistry

The true value of this compound is realized in its role as an intermediate for synthesizing molecules with significant therapeutic potential.

  • Anticancer Agents: The methylated analog, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a known synthetic intermediate.[16][17] It has been explicitly used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, a class of compounds investigated for their anticancer activity.[18][19] Furthermore, a patent describes a synthetic route where this compound is a direct precursor to this methylated intermediate, which is itself an intermediate for the multi-kinase inhibitor drug Nintedanib.[7]

  • Antibacterial Agents: Research has demonstrated the antibacterial potential of acetamide derivatives.[20] A fluorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown promising antibacterial activity against the high-priority pathogen Klebsiella pneumoniae.[8][20] Studies have shown this compound can act synergistically with carbapenem antibiotics like meropenem and imipenem, potentially helping to overcome drug resistance.[21][22] The chloro atom is believed to be crucial for this enhanced antimicrobial activity, possibly by stabilizing the molecule within its target enzyme.[20][23]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic and versatile precursor that provides an efficient entry point into the synthesis of complex and biologically relevant heterocyclic compounds. Its well-defined reactivity, straightforward synthesis, and solid-state stability make it an invaluable tool for researchers in both academic and industrial settings. From the construction of core benzimidazole and quinoxaline scaffolds to its documented role in the synthesis of anticancer and next-generation antibacterial agents, this compound continues to demonstrate its significant utility in the advancement of organic and medicinal chemistry.

References

Methodological & Application

protocol for synthesizing 2-Chloro-N-(4-nitrophenyl)acetamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloroacetamide group and an electron-withdrawing nitrophenyl moiety, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. It serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] For instance, this compound and its derivatives are precursors in the synthesis of certain kinase inhibitors with potential anticancer activity.[2] The protocol detailed herein provides a robust and reproducible method for the synthesis, purification, and characterization of this compound, tailored for researchers in both academic and industrial settings.

Chemical Principles: The Acylation of 4-Nitroaniline

The synthesis of this compound is achieved through the N-acylation of 4-nitroaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4-nitroaniline's amino group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of the electron-withdrawing nitro group on the aniline ring deactivates the amino group slightly, but it is still sufficiently nucleophilic to react with the highly reactive acid chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the stable amide product.

reaction_mechanism Figure 1: Reaction Mechanism of N-Acylation cluster_reactants Reactants cluster_products Products R1 4-Nitroaniline Int Int R1->Int Nucleophilic Attack R2 Chloroacetyl Chloride R2->Int plus1 + P1 This compound P2 HCl plus2 + Int->P1 Collapse & Proton Loss Int->P2

Caption: Figure 1: Reaction Mechanism of N-Acylation

Experimental Protocol

This protocol outlines the synthesis of this compound from 4-nitroaniline and chloroacetyl chloride.[3]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesMolar Eq.
4-NitroanilineC₆H₆N₂O₂138.1210.0 g0.0721.0
Chloroacetyl ChlorideC₂H₂Cl₂O112.9415 mL0.224~3.1
Ethyl AcetateC₄H₈O₂88.11---
EthanolC₂H₅OH46.07---
Deionized WaterH₂O18.02---
Safety and Handling Precautions

This procedure must be conducted in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water and moisture. Handle with extreme care.[4]

  • 4-Nitroaniline: Toxic and harmful if inhaled, swallowed, or absorbed through the skin.

  • This compound: The final product is toxic if swallowed or in contact with skin and is suspected of causing genetic defects.[5]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Synthesis Workflow

workflow A 1. Reaction Setup Combine 4-nitroaniline and chloroacetyl chloride in a flask. B 2. Reflux Heat the mixture under reflux for 1 hour. A->B C 3. Workup Cool, dilute with ethyl acetate, and wash with water. B->C D 4. Isolation Dry the organic layer and evaporate the solvent. C->D E 5. Purification Recrystallize the crude product from ethanol. D->E F 6. Characterization Analyze by MP, FT-IR, and NMR. E->F

Caption: Figure 2: Experimental Synthesis Workflow

Step-by-Step Procedure

Part 1: Synthesis

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroaniline (10.0 g).

  • Reagent Addition: In the fume hood, carefully add chloroacetyl chloride (15 mL) to the flask. The excess chloroacetyl chloride acts as both a reagent and a solvent in this procedure.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.[3] The mixture will become a homogenous solution and then may begin to form a solid as the product precipitates.

Part 2: Workup and Isolation

  • Cooling: After 1 hour, remove the heat source and allow the flask to cool to room temperature.

  • Quenching: Carefully and slowly, add the reaction mixture to a beaker containing ice and water to quench the excess chloroacetyl chloride. This step should be performed cautiously in the fume hood as HCl gas will be evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and wash the organic layer three times with water to remove any remaining acid and water-soluble impurities.[3]

  • Drying and Evaporation: Dry the ethyl acetate layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the ethyl acetate using a rotary evaporator to yield the crude solid product.

Part 3: Purification

  • Recrystallization: The crude this compound can be purified by recrystallization from ethanol.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven. The expected yield is approximately 11.5 g.[3]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point: The reported melting point is in the range of 183-185 °C.[3]

  • FT-IR Spectroscopy: Expected characteristic peaks include N-H stretching (around 3290 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and N-O stretching for the nitro group.

  • ¹H NMR Spectroscopy: The aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group will show characteristic chemical shifts.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.[6]

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By adhering to the described steps and safety precautions, researchers can effectively produce this valuable chemical intermediate for use in further synthetic applications. The causality behind each step, from the choice of reagents to the purification method, is grounded in fundamental principles of organic chemistry, ensuring a high degree of success and product purity.

References

Application & Protocols for Evaluating the Antimicrobial Efficacy of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic value. Acetamide derivatives, a class of organic compounds, have garnered significant interest for their diverse biological activities. This application note focuses on 2-Chloro-N-(4-nitrophenyl)acetamide , a compound whose antimicrobial properties have been a subject of recent scientific inquiry. Studies suggest that the presence of a chloro-group on the acetamide moiety may enhance its antimicrobial effects.[1] This document provides a comprehensive guide for researchers, offering detailed, field-proven protocols for the systematic evaluation of this compound's antimicrobial activity. We will delve into the foundational assays required for preliminary screening and characterization: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, the Disk Diffusion assay for qualitative susceptibility, and Time-Kill Kinetic studies to elucidate its bactericidal or bacteriostatic nature.

Foundational Principles: A Trio of Assays for Antimicrobial Characterization

A robust evaluation of a novel antimicrobial agent rests on a tiered approach, moving from quantitative assessment of potency to a dynamic understanding of its effect on microbial viability. The three protocols detailed herein form the cornerstone of this initial characterization.

  • Broth Microdilution: This quantitative method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][3] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[3][4] By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can pinpoint its potency with high accuracy.[2]

  • Disk Diffusion (Kirby-Bauer Method): This assay provides a qualitative or semi-quantitative assessment of antimicrobial activity.[5] A paper disk impregnated with this compound is placed on an agar surface uniformly inoculated with a test organism.[6][7] The compound diffuses into the agar, creating a concentration gradient.[8] If the organism is susceptible, a "zone of inhibition"—a clear area of no growth—will form around the disk.[5][7] The diameter of this zone provides a measure of the compound's efficacy.

  • Time-Kill Kinetics Assay: While MIC tells us the concentration needed to inhibit growth, it doesn't describe the rate or nature of the antimicrobial action. The time-kill assay provides this crucial pharmacodynamic data.[9] It measures the reduction in a microbial population over time after exposure to the test compound, allowing us to classify the agent as either bactericidal (causing cell death, typically defined as a ≥3-log10 or 99.9% reduction in CFU/mL) or bacteriostatic (inhibiting growth without killing).[9][10]

Safety, Handling, and Preparation of this compound

Before proceeding with any experimental work, it is imperative to handle this compound with appropriate safety measures.

Hazard Identification & Personal Protective Equipment (PPE)

Based on safety data for chloroacetamide derivatives, this compound should be handled with care.[11][12][13]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust.[11][14] Avoid contact with skin, eyes, and clothing.[12]

  • Required PPE: Wear protective gloves (inspect prior to use), chemical safety goggles, and a lab coat.[13][14]

Preparation of Stock Solution

The solubility of this compound is a critical parameter for biological assays. It is sparingly soluble in aqueous solutions but shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[15]

  • Solvent Selection: DMSO is a common choice for dissolving compounds for antimicrobial assays due to its high dissolving power and relatively low toxicity at concentrations typically used (<1% v/v).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~46.6 mM) in 100% DMSO. This allows for subsequent dilutions into aqueous media while keeping the final DMSO concentration minimal.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Aseptically transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile-filtered 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

The following diagram illustrates the general workflow for screening a novel compound like this compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary Assays cluster_characterization Phase 3: Advanced Characterization cluster_analysis Phase 4: Analysis CompoundPrep Prepare Compound Stock (e.g., 10 mg/mL in DMSO) MIC_Assay Broth Microdilution Assay (Determine MIC) CompoundPrep->MIC_Assay Disk_Assay Disk Diffusion Assay (Measure Zone of Inhibition) CompoundPrep->Disk_Assay CulturePrep Prepare Overnight Bacterial Culture (e.g., Tryptic Soy Broth) CulturePrep->MIC_Assay CulturePrep->Disk_Assay TimeKill_Assay Time-Kill Kinetic Assay (Bactericidal vs. Bacteriostatic) CulturePrep->TimeKill_Assay MediaPrep Prepare Assay Media (Mueller-Hinton Broth/Agar) MediaPrep->MIC_Assay MediaPrep->Disk_Assay MediaPrep->TimeKill_Assay MIC_Assay->TimeKill_Assay Informs concentration selection (e.g., 1x, 2x, 4x MIC) DataAnalysis Data Interpretation & Reporting MIC_Assay->DataAnalysis Disk_Assay->DataAnalysis TimeKill_Assay->DataAnalysis

Caption: General workflow for antimicrobial compound evaluation.

Protocol 1: Broth Microdilution for MIC Determination

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][16]

Principle

A standardized bacterial inoculum is introduced to wells of a microtiter plate containing serial two-fold dilutions of this compound. Following incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration that shows no visible growth.[3][4]

Workflow Diagram

G A Prepare 2-fold serial dilutions of This compound in a 96-well plate using MHB. D Inoculate the plate wells with the diluted bacterial suspension. A->D B Adjust overnight bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). C Dilute the standardized suspension to achieve a final inoculum of ~5 x 10^5 CFU/mL in each well. B->C C->D E Include Controls: - Growth Control (Bacteria + Broth) - Sterility Control (Broth only) - Solvent Control (Bacteria + Broth + Max DMSO conc.) F Incubate at 35-37°C for 16-20 hours. D->F E->F G Read results: Determine the lowest concentration with no visible growth (MIC). F->G

Caption: Broth Microdilution (MIC) Assay Workflow.

Detailed Step-by-Step Methodology
  • Plate Preparation:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.[17]

    • Prepare a 2x working solution of the compound (e.g., if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution in MHB from your DMSO stock).

    • Add 200 µL of this 2x working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[17]

    • Well 11 will serve as the Growth Control (and Solvent Control). Add 100 µL of MHB containing the highest concentration of DMSO used in the assay.

    • Well 12 will serve as the Sterility Control (100 µL of MHB only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in MHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to the target of ~5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • Result Interpretation:

    • After incubation, examine the plate. The Sterility Control (well 12) should be clear. The Growth Control (well 11) should be turbid.

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity.[4]

Sample Data Presentation
Bacterial StrainCompoundMIC (µg/mL)
K. pneumoniae ATCC 13883This compound512[18]
S. aureus ATCC 29213This compoundHypothetical: 256
P. aeruginosa ATCC 27853This compoundHypothetical: >512
E. coli ATCC 25922This compoundHypothetical: 512

Protocol 2: Disk Diffusion Assay

This protocol is based on the standardized Kirby-Bauer method.[5][19]

Principle

A standardized bacterial lawn is cultured on a Mueller-Hinton Agar (MHA) plate. A paper disk containing a known amount of the test compound is applied. The compound diffuses outward, and if effective, inhibits bacterial growth, creating a clear zone. The diameter of this zone correlates with susceptibility.[5][8]

Workflow Diagram

G A Prepare bacterial inoculum to 0.5 McFarland standard. B Dip a sterile cotton swab into the inoculum and streak evenly across a Mueller-Hinton Agar (MHA) plate. A->B D Aseptically place the prepared disk onto the center of the inoculated plate. Press gently to ensure contact. B->D C Impregnate sterile 6 mm paper disks with a defined amount of This compound. C->D E Include Control Disks: - Positive Control (e.g., Ciprofloxacin) - Negative Control (Solvent only) F Invert plates and incubate at 35-37°C for 18-24 hours. D->F E->F G Measure the diameter of the zone of inhibition in millimeters (mm). F->G

Caption: Disk Diffusion Assay Workflow.

Detailed Step-by-Step Methodology
  • Disk Preparation:

    • As this is a novel agent, the disk concentration must be determined empirically. A good starting point is to prepare a solution (e.g., 1 mg/mL in a volatile solvent like acetone or methanol to facilitate drying) and apply a known volume (e.g., 20 µL) to sterile 6 mm paper disks. This would result in a 20 µg disk load.

    • Prepare a negative control disk using the solvent alone.

    • Allow disks to dry completely in a sterile environment before use.[6]

  • Inoculum and Plating:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 4.3.[19]

    • Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.[6]

    • Allow the plate surface to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared this compound disk and control disks onto the inoculated agar surface.[5] Ensure disks are spaced at least 24 mm apart.[8]

    • Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[8]

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[7]

  • Result Interpretation:

    • After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition to the nearest millimeter.[19]

    • The negative control disk should show no zone of inhibition.

Sample Data Presentation
Bacterial StrainCompound (Disk Load)Zone of Inhibition (mm)
K. pneumoniae ATCC 13883This compound (20 µg)Hypothetical: 10
S. aureus ATCC 25923This compound (20 µg)Hypothetical: 14
S. aureus ATCC 25923Ciprofloxacin (5 µg)25
S. aureus ATCC 25923Solvent Control (DMSO)0

Protocol 3: Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of the compound.[9][10]

Principle

A standardized inoculum is challenged with the test compound at various concentrations (often multiples of the MIC). At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL). The change in log10 CFU/mL over time is plotted to create "kill curves."[20][21]

Workflow Diagram

G A Prepare flasks with MHB containing compound at desired concentrations (e.g., 0x, 1x, 2x, 4x MIC). B Prepare a log-phase bacterial culture and inoculate flasks to a starting density of ~5 x 10^5 CFU/mL. A->B C Incubate flasks with shaking at 37°C. B->C D At specified time points (0, 2, 4, 8, 24h), remove an aliquot from each flask. C->D E Perform serial 10-fold dilutions of the aliquot in sterile saline. D->E F Plate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar). E->F G Incubate plates overnight, then count colonies to determine CFU/mL. F->G H Plot log10(CFU/mL) vs. Time to generate time-kill curves. G->H

Caption: Time-Kill Kinetics Assay Workflow.

Detailed Step-by-Step Methodology
  • Preparation:

    • Prepare flasks containing sterile MHB with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no compound.

    • Prepare a bacterial inoculum and adjust it to a final concentration of approximately 5 x 10⁵ CFU/mL in each flask.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[10]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar plates. Aim for plates with 30-300 colonies for accurate counting.

    • Incubate plates at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[9][10]

    • Bacteriostatic activity is indicated by a prevention of growth or a <3-log10 reduction in CFU/mL compared to the initial inoculum, with bacterial counts remaining similar to the starting level.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for the initial antimicrobial characterization of this compound. By systematically determining the MIC, assessing susceptibility through disk diffusion, and analyzing the killing kinetics, researchers can generate the foundational data necessary for further drug development. Adherence to these self-validating protocols, including the diligent use of controls, is paramount for producing reliable and reproducible results in the quest for novel antimicrobial agents.

References

Application Notes and Protocols for the Investigation of 2-Chloro-N-(4-nitrophenyl)acetamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel Acetamide Derivatives in Oncology

The acetamide scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse range of biologically active compounds.[1] Within this class, chloroacetamide derivatives have garnered significant interest for their potential as covalent inhibitors, capable of forming stable bonds with target proteins, leading to potent and sustained biological effects. The incorporation of a chloro-group can be essential for conferring or enhancing biological activity.[2][3][4][5] While direct studies on the anticancer properties of 2-Chloro-N-(4-nitrophenyl)acetamide are not extensively documented in publicly available literature, its structural analogs and related compounds have shown promise. For instance, similar molecules have been utilized as synthetic intermediates in the development of inhibitors for kinases like MELK (maternal embryonic leucine zipper kinase), which are implicated in cancer progression.[6][7][8] Furthermore, other complex molecules incorporating a 2-chloro-3-(4-nitrophenyl) moiety have demonstrated significant antimitotic and cytotoxic activity against a panel of cancer cell lines.[9][10]

These precedents provide a strong rationale for the systematic evaluation of this compound as a potential anticancer agent. This document serves as a comprehensive guide for researchers initiating such an investigation. It provides detailed protocols for fundamental in vitro assays to characterize the compound's effects on cancer cell viability, its potential to induce programmed cell death (apoptosis), and its impact on cell cycle progression. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

PART 1: Compound Handling and Preparation

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions. Assume the compound is potentially hazardous and use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Solubilization and Stock Solution Preparation

The solubility of a test compound is a critical first step. Based on data for structurally similar compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[6]

Protocol: Preparation of a 10 mM Stock Solution

  • Determine Molecular Weight: The molecular formula for this compound is C₈H₇ClN₂O₃. Calculate its molecular weight (MW).

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Solubilization: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

    • Calculation: Volume (L) = [Mass (g) / MW ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Insight: Creating a concentrated stock in a non-aqueous solvent like DMSO is standard practice.[11][12] This allows for the addition of small volumes to aqueous cell culture media, ensuring the final solvent concentration remains low (typically <0.5%) to avoid solvent-induced cytotoxicity. Aliquoting is crucial to maintain the stability and integrity of the compound over time.

PART 2: Foundational In Vitro Assays

The initial characterization of a novel compound involves a tiered approach, starting with its effect on cell viability and progressing to more mechanistic assays if promising activity is observed.

Cell Viability and Cytotoxicity Assay (MTT/WST-1)

This initial screen is designed to determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[11][12] The output of this assay is the IC50 value, the concentration of the compound required to inhibit cell growth by 50%.[11]

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO₂.[11]

    • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count and viability check (e.g., using a hemocytometer and Trypan Blue).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of serial dilutions of the this compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells.

      • Untreated Control: Wells with cells in medium only.

      • Positive Control: A known cytotoxic drug (e.g., Doxorubicin or Cisplatin).

      • Blank Control: Wells with medium only (no cells) for background absorbance.

    • Incubate the plate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11][13]

    • Incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, forming purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11][13]

    • Shake the plate gently for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

The results of the cytotoxicity assay should be summarized in a clear, tabular format.

Cell LineCancer TypeHypothetical IC50 of this compound (µM)
MCF-7Breast Adenocarcinoma12.5
HCT116Colorectal Carcinoma25.8
A549Lung Carcinoma38.2
PC-3Prostate Adenocarcinoma18.9

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis a Culture & Harvest Cancer Cells b Seed Cells in 96-Well Plate a->b d Treat Cells for 48-72 hours b->d c Prepare Serial Dilutions of Compound c->d e Add MTT Reagent (Incubate 2-4h) d->e f Solubilize Formazan with DMSO e->f g Read Absorbance (570 nm) f->g h Calculate % Viability g->h i Generate Dose-Response Curve h->i j Determine IC50 Value i->j G cluster_prep Phase 1: Cell Treatment cluster_harvest Phase 2: Harvest cluster_stain Phase 3: Staining cluster_analysis Phase 4: Analysis a Seed Cells in 6-Well Plates b Treat with Compound (e.g., IC50, 2x IC50) a->b c Collect Supernatant & Adherent Cells b->c d Wash with Cold PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC & PI e->f g Incubate 15 min in Dark f->g h Analyze by Flow Cytometry g->h i Quantify Cell Populations h->i G cluster_cellular Cellular Targets cluster_damage Cellular Damage Response cluster_outcome Cellular Outcomes Compound This compound Target Putative Target (e.g., Topoisomerase II, DNA Repair Protein) Compound->Target Covalent Inhibition or Interaction DNA_Damage DNA Damage / Covalent Adducts Target->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis Viability Decreased Cell Viability Arrest->Viability Apoptosis->Viability

References

Experimental Design for Evaluating 2-Chloro-N-(4-nitrophenyl)acetamide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Enzyme inhibition is a cornerstone of drug discovery and biochemical research, with many therapeutic agents functioning by modulating the activity of specific enzymes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an experimental workflow to test the enzyme inhibitory potential of the compound 2-Chloro-N-(4-nitrophenyl)acetamide . While this compound is recognized as a synthetic intermediate, its biological activities are not extensively characterized, making it a candidate for screening against various enzymatic targets.[2] This guide presents detailed protocols for three common and therapeutically relevant enzyme assays—Tyrosinase, α-Glucosidase, and Urease—as a framework for initial screening and characterization. The protocols are designed to be self-validating and include sections on data analysis, interpretation, and troubleshooting to ensure scientific rigor.

Introduction: The Rationale for Enzyme Inhibition Screening

The search for novel bioactive molecules is a critical endeavor in modern pharmacology. Enzyme inhibitors, in particular, represent a significant class of therapeutic drugs, targeting enzymes involved in various disease pathways.[1] this compound is a chloroacetamide derivative, a class of compounds known to possess a range of biological activities.[3][4] The electrophilic nature of the α-chloro group suggests potential reactivity with nucleophilic residues (such as cysteine or histidine) in enzyme active sites, making it a plausible candidate for an inhibitor.

Given the lack of specific target information for this compound, a logical first step is to screen it against a panel of well-characterized enzymes that are relevant to human health and disease. This application note outlines the experimental setup for three such enzymes:

  • Tyrosinase: A key enzyme in melanin biosynthesis. Its inhibition is a primary goal in the cosmetic industry for skin-lightening agents and in medicine to treat hyperpigmentation disorders.[5][6]

  • α-Glucosidase: An enzyme that breaks down complex carbohydrates into glucose in the digestive tract. Inhibitors are used as oral anti-diabetic drugs for managing type 2 diabetes by controlling post-meal blood glucose levels.[7][8]

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a significant virulence factor for pathogens like Helicobacter pylori, and its inhibition is a therapeutic strategy for treating peptic ulcers and other related conditions.[9][10]

By following these protocols, researchers can obtain robust preliminary data on the inhibitory profile of this compound, paving the way for more detailed mechanistic studies.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay quantifies the reduction in the rate of an enzyme-catalyzed reaction in the presence of a potential inhibitor.[11] The primary goal is to determine the inhibitor's potency, commonly expressed as the Half Maximal Inhibitory Concentration (IC50) . The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[12][13] A lower IC50 value signifies a more potent inhibitor.[14]

These assays rely on monitoring the reaction progress, typically by measuring the increase in product concentration or the decrease in substrate concentration over time. For high-throughput screening, colorimetric assays are preferred, where the product of the enzymatic reaction is a colored compound whose absorbance can be measured using a spectrophotometer or microplate reader.

General Experimental Workflow

A standardized workflow is crucial for obtaining reliable and reproducible results.[15] The process involves careful preparation of reagents, execution of the enzymatic reaction in a controlled manner, and accurate data analysis.

G cluster_prep Preparation Phase cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) serial_dil Perform Serial Dilutions of Test Compound prep_reagents->serial_dil plate_setup Set Up Plate: - Test Wells (Enzyme + Inhibitor) - Positive Control (Enzyme + Known Inhibitor) - Negative Control (Enzyme + Vehicle) - Blanks (No Enzyme) serial_dil->plate_setup pre_incubate Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction incubate_reaction Incubate at Optimal Temperature and Time start_reaction->incubate_reaction read_plate Measure Absorbance (Spectrophotometer) incubate_reaction->read_plate calc_inhibition Calculate % Inhibition for each concentration read_plate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value from the curve plot_curve->calc_ic50

Figure 1: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: Tyrosinase Inhibition Assay

This assay measures the ability of this compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[5] Kojic acid is used as a standard positive control.[16]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Step-by-Step Methodology
  • Prepare Reagent Solutions:

    • Phosphate Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 6.8.

    • Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in cold phosphate buffer. Keep on ice.

    • Substrate Solution: Prepare a 2.5 mM L-DOPA solution in phosphate buffer. This solution should be made fresh before use as it is susceptible to auto-oxidation.[5]

    • Test Compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Positive Control Stock: Dissolve Kojic acid in DMSO or buffer to create a stock solution (e.g., 1 mM).

  • Assay Plate Setup (Total Volume = 200 µL):

    • Test Wells: Add 20 µL of various concentrations of the test compound (serially diluted from the stock solution) and 120 µL of phosphate buffer.

    • Positive Control Wells: Add 20 µL of various concentrations of Kojic acid and 120 µL of phosphate buffer.

    • Negative Control (100% Activity): Add 20 µL of DMSO (vehicle) and 120 µL of phosphate buffer.

    • Blank Wells: Prepare a corresponding blank for each test concentration containing the compound and buffer but substitute the enzyme solution with buffer in the next step.

  • Enzyme Addition and Pre-Incubation:

    • Add 40 µL of the tyrosinase enzyme solution to all wells except the blanks. Add 40 µL of phosphate buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.[16]

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 20 µL of the 2.5 mM L-DOPA substrate solution to all wells.[5]

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, taking readings every minute.[5][6] Alternatively, for an endpoint assay, incubate at 25°C for a fixed time (e.g., 20 minutes) and then measure the final absorbance.

Data Presentation (Hypothetical)
[Inhibitor] (µM)Absorbance (475 nm)Corrected Absorbance (Sample - Blank)% Inhibition
0 (Control)0.8500.8350.0%
100.7650.75010.2%
250.6200.60527.5%
500.4450.43048.5%
1000.2500.23571.9%
2000.1300.11586.2%

Protocol 2: α-Glucosidase Inhibition Assay

This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to release p-nitrophenol, a yellow-colored product that absorbs strongly at 405 nm.[17] Acarbose is a standard inhibitor used as a positive control.[8]

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Sodium Carbonate (Na₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Step-by-Step Methodology
  • Prepare Reagent Solutions:

    • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 6.8.

    • Enzyme Solution: Prepare an α-glucosidase solution (e.g., 0.5 units/mL) in phosphate buffer.[18]

    • Substrate Solution: Prepare a 1 mM pNPG solution in phosphate buffer.

    • Test Compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Positive Control Stock: Dissolve Acarbose in buffer to create a stock solution (e.g., 1 mg/mL).

    • Stopping Reagent: Prepare a 0.1 M Na₂CO₃ solution.

  • Assay Plate Setup (Pre-reaction Volume = 100 µL):

    • Add 50 µL of phosphate buffer to all wells.

    • Add 20 µL of various concentrations of the test compound (or Acarbose) to the respective test wells.

    • Add 20 µL of DMSO (vehicle) to the Negative Control wells.

    • Prepare corresponding Blank wells for each concentration without the enzyme.

  • Enzyme Addition and Pre-Incubation:

    • Add 30 µL of the α-glucosidase solution to all wells except the blanks. Add 30 µL of buffer to the blank wells.

    • Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation, Termination, and Measurement:

    • Initiate the reaction by adding 50 µL of 1 mM pNPG substrate solution to all wells.[17]

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.[17]

    • Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

Data Presentation (Hypothetical)
[Inhibitor] (µM)Absorbance (405 nm)Corrected Absorbance (Sample - Blank)% Inhibition
0 (Control)1.1021.0850.0%
500.9870.97010.6%
1000.8120.79526.7%
2500.5670.55049.3%
5000.3220.30571.9%
10000.1570.14087.1%

Protocol 3: Urease Inhibition Assay

This protocol uses the Berthelot (indophenol) method to quantify the ammonia produced from the enzymatic hydrolysis of urea.[9] The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol complex, which is measured colorimetrically at ~630 nm. Thiourea is a standard urease inhibitor.

Materials and Reagents
  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • This compound (Test Compound)

  • Thiourea (Positive Control)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Berthelot Reagents:

    • Reagent A: Phenol (e.g., 0.5% w/v) and Sodium Nitroprusside (e.g., 0.0025% w/v)

    • Reagent B: Sodium Hydroxide (e.g., 0.6 M) and Sodium Hypochlorite (e.g., 0.1%)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Step-by-Step Methodology
  • Prepare Reagent Solutions:

    • Phosphate Buffer: Prepare 100 mM phosphate buffer and adjust the pH to 7.4.

    • Enzyme Solution: Prepare a Jack Bean Urease solution (e.g., 10 units/mL) in phosphate buffer.

    • Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.

    • Test Compound & Control Stocks: Prepare concentrated stock solutions of the test compound and Thiourea in DMSO.

  • Assay Plate Setup (Pre-reaction Volume = 50 µL):

    • Add 10 µL of various concentrations of the test compound (or Thiourea) to the respective wells.

    • Add 10 µL of DMSO to the Negative Control wells.

    • Add 30 µL of phosphate buffer to all wells.

    • Prepare corresponding Blank wells without the enzyme.

  • Enzyme Addition and Pre-Incubation:

    • Add 10 µL of the urease solution to all wells except the blanks. Add 10 µL of buffer to the blank wells.

    • Mix and pre-incubate at 37°C for 15 minutes.[10]

  • Reaction Initiation and Incubation:

    • Start the reaction by adding 50 µL of 100 mM urea solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development and Measurement:

    • Add 50 µL of Berthelot Reagent A to each well. Mix gently.

    • Add 50 µL of Berthelot Reagent B to each well. Mix gently.[9]

    • Incubate the plate at room temperature for 20-30 minutes to allow for color development.

    • Measure the absorbance at 630 nm with a microplate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

For each concentration of the test compound, the percentage of enzyme inhibition is calculated using the following formula:

% Inhibition = [1 - (A_sample - A_blank) / (A_control - A_control_blank)] x 100 [9]

Where:

  • A_sample: Absorbance of the well with the enzyme, substrate, and inhibitor.

  • A_blank: Absorbance of the well with the substrate and inhibitor, but no enzyme.

  • A_control: Absorbance of the well with the enzyme, substrate, and vehicle (DMSO).

  • A_control_blank: Absorbance of the well with substrate and vehicle, but no enzyme.

Determination of IC50

The IC50 value is determined by plotting the calculated percent inhibition against the logarithm of the inhibitor concentrations.[12] A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[14]

Figure 2: A representative dose-response curve for IC50 determination.

Determining the Mechanism of Inhibition

While IC50 indicates potency, it does not describe the mechanism of inhibition (e.g., competitive, non-competitive).[1] To determine this, further kinetic studies are required where the reaction velocity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot to observe the effect of the inhibitor on the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).[1]

References

Application Note: A Comprehensive Guide to Assessing the Cytotoxicity of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scientifically-grounded framework for evaluating the cytotoxic potential of the chemical compound 2-Chloro-N-(4-nitrophenyl)acetamide. Recognizing the critical need for robust and reproducible cytotoxicity data in drug discovery and chemical safety assessment, this guide offers a multi-faceted approach. We will delve into the rationale behind selecting appropriate in vitro assays, provide step-by-step protocols for their execution, and discuss the critical aspects of data analysis and interpretation. This document is designed to equip researchers with the necessary tools to confidently and accurately characterize the cytotoxic profile of this and similar chemical entities.

Introduction: Understanding this compound and the Imperative of Cytotoxicity Testing

This compound is a synthetic organic compound with a chemical structure that suggests potential biological activity.[1][2] While its specific mechanisms of action are still under investigation, its structural motifs, including a chloroacetamide group and a nitrophenyl ring, are found in various bioactive molecules.[3] The chloroacetamide moiety, for instance, is a known alkylating agent, capable of forming covalent bonds with cellular nucleophiles like proteins and nucleic acids, a mechanism often associated with cytotoxicity. The nitrophenyl group can also contribute to cellular stress through various biochemical pathways. Therefore, a thorough evaluation of its effect on cell viability and proliferation is a fundamental first step in any potential therapeutic or toxicological investigation.

Cytotoxicity assays are indispensable tools in this process, providing quantitative data on a compound's ability to damage or kill cells.[4] This information is crucial for:

  • Early-stage drug discovery: Identifying and deprioritizing cytotoxic compounds to avoid costly late-stage failures.[4]

  • Lead optimization: Guiding medicinal chemists in modifying chemical structures to reduce toxicity while retaining or enhancing desired activity.

  • Toxicological risk assessment: Determining the potential hazard of a chemical to human health and the environment.

  • Mechanistic studies: Elucidating the cellular pathways through which a compound exerts its effects.[5]

This guide will focus on a multi-parametric approach, utilizing a combination of assays to build a comprehensive cytotoxic profile of this compound. We will specifically detail the use of the MTT assay for assessing metabolic activity, the LDH release assay for membrane integrity, and an apoptosis assay using Annexin V/Propidium Iodide staining to investigate the mode of cell death.

Selecting the Right Tools: A Rationale for a Multi-Assay Approach

No single cytotoxicity assay can provide a complete picture of a compound's effects. Different assays measure distinct cellular parameters, and a multi-assay approach is essential for a robust and nuanced understanding.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability based on mitochondrial metabolic activity.[6][7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8] The amount of formazan produced is proportional to the number of viable cells.[9] This assay is a good indicator of overall cellular health but does not distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10][11] The LDH assay measures the amount of released LDH, providing a direct measure of cytotoxicity due to compromised membrane integrity.[12][13] This assay is complementary to the MTT assay, as it specifically detects cell death associated with membrane rupture.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides insights into the mechanism of cell death.[14] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[14][15] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells. By co-staining with Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

The logical workflow for assessing the cytotoxicity of this compound is depicted in the following diagram:

Cytotoxicity_Workflow cluster_Initial_Screening Initial Cytotoxicity Screening cluster_Primary_Assays Primary Viability Assays cluster_Mechanistic_Assay Mechanistic Insight cluster_Analysis Data Analysis and Interpretation Compound This compound (Stock Solution Preparation) Cell_Culture Select and Culture Appropriate Cell Line Dose_Response Dose-Response and Time-Course Treatment Cell_Culture->Dose_Response MTT MTT Assay (Metabolic Activity) Dose_Response->MTT LDH LDH Release Assay (Membrane Integrity) Dose_Response->LDH IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis Annexin V/PI Assay (Mode of Cell Death) Mechanism Elucidation of Cytotoxic Mechanism Apoptosis->Mechanism IC50->Apoptosis Conclusion Comprehensive Cytotoxicity Profile Mechanism->Conclusion

Figure 1. A streamlined workflow for the comprehensive cytotoxic evaluation of a test compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (Source: commercial supplier)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended application)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH Cytotoxicity Assay Kit (commercial kit)

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercial kit)

  • 96-well and 6-well cell culture plates

  • Microplate reader

  • Flow cytometer

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[6][8] The absorbance of the solubilized formazan is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.[9]

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][16]

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C.[6][16] After incubation, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
0.198.2 ± 3.995.6 ± 4.292.1 ± 5.3
191.5 ± 5.285.3 ± 4.778.9 ± 6.1
1075.8 ± 6.162.1 ± 5.548.7 ± 5.9
5042.3 ± 4.828.9 ± 4.115.4 ± 3.8
10015.7 ± 3.58.2 ± 2.94.6 ± 2.1
Protocol 2: LDH Release Assay for Cytotoxicity

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage.[10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of formazan is proportional to the number of lysed cells.[10]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11][12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).[17] Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11][12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Data Analysis: Use the following controls to calculate the percentage of cytotoxicity:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).[11]

    • Percentage Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Hypothetical Data Presentation:

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)5.2 ± 1.16.8 ± 1.58.1 ± 1.9
0.16.1 ± 1.38.2 ± 1.810.5 ± 2.2
112.4 ± 2.518.9 ± 3.125.6 ± 3.8
1028.9 ± 4.145.3 ± 5.262.7 ± 6.1
5065.7 ± 6.882.1 ± 7.591.4 ± 8.2
10088.3 ± 7.995.6 ± 8.198.2 ± 7.9
Protocol 3: Annexin V/PI Apoptosis Assay

Principle: This assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.[18] Propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Apoptosis_Assay_Principle cluster_Cell_States Cell Populations Viable Viable Cell (Annexin V-, PI-) Early_Apoptotic Early Apoptotic Cell (Annexin V+, PI-) Viable->Early_Apoptotic Apoptotic Stimulus Necrotic Necrotic Cell (Annexin V-, PI+) Viable->Necrotic Severe Insult Late_Apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early_Apoptotic->Late_Apoptotic Membrane Permeabilization

Figure 2. Differentiation of cell populations based on Annexin V and PI staining.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after treatment. Treat cells with this compound at concentrations around the determined IC50 for the desired time point (e.g., 24 hours).

  • Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.[14]

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer (provided in the kit).[18] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][18]

  • Sample Acquisition: Add 400 µL of 1X binding buffer to each tube.[18] Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Use flow cytometry software to gate the cell populations based on their fluorescence intensity for Annexin V-FITC and PI. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Hypothetical Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
Compound (IC50)45.8 ± 3.935.2 ± 4.119.0 ± 3.5
Positive Control20.3 ± 3.150.7 ± 4.829.0 ± 4.2

Data Interpretation and Building a Cohesive Narrative

The data from these three assays should be integrated to form a comprehensive understanding of the cytotoxic effects of this compound.

  • A decrease in cell viability as measured by the MTT assay indicates that the compound interferes with cellular metabolism.

  • An increase in LDH release confirms that the compound causes membrane damage , a hallmark of necrosis.

  • The Annexin V/PI assay will elucidate the primary mode of cell death. A significant increase in the Annexin V-positive/PI-negative population suggests apoptosis is a key mechanism. A substantial increase in the Annexin V-positive/PI-positive or Annexin V-negative/PI-positive populations points towards late apoptosis or necrosis.

By comparing the results, a researcher can conclude, for example, that at lower concentrations, this compound induces apoptosis, while at higher concentrations, it leads to necrosis. This level of detail is invaluable for understanding the compound's mechanism of action and its potential therapeutic window.

Conclusion

This application note has provided a detailed and rationalized approach for assessing the cytotoxicity of this compound. By employing a multi-assay strategy that includes the MTT, LDH, and Annexin V/PI assays, researchers can obtain a robust and comprehensive cytotoxic profile. The provided step-by-step protocols and guidance on data interpretation are intended to empower scientists to generate high-quality, reproducible data, which is fundamental for advancing drug discovery and ensuring chemical safety.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-N-(4-nitrophenyl)acetamide for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

The escalating challenge of multidrug resistance in pathogenic bacteria and the quest for novel anticancer agents demand continuous innovation in medicinal chemistry. The 2-chloro-N-(substituted-phenyl)acetamide scaffold has emerged as a promising starting point for the development of new therapeutic agents. The presence of a reactive chloroacetyl group and a modifiable aromatic ring provides a versatile platform for structural elaboration to enhance biological activity.

This application note provides a comprehensive guide for the derivatization of 2-chloro-N-(4-nitrophenyl)acetamide, a readily accessible synthetic intermediate.[1] We will explore strategic modifications of this core structure to generate a library of novel compounds with the potential for enhanced antibacterial and cytotoxic activities. The protocols detailed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical framework for synthesizing and evaluating new chemical entities.

Studies on analogous compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated significant antibacterial activity against clinically relevant pathogens like Klebsiella pneumoniae.[2][3][4][5][6][7] This underscores the potential of the chloroacetamide moiety in conferring bioactivity. Furthermore, derivatives of 2-chloro-N-phenylacetamide have been investigated as potential anticancer agents, suggesting that this scaffold can be tailored to target various cellular pathways.[8][9][10]

This guide will focus on two primary derivatization strategies:

  • N-Alkylation/Arylation of the Amide Nitrogen: Introducing diverse substituents on the amide nitrogen can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

  • Modification of the Nitrophenyl Ring: The nitro group can be reduced to an amine, which can then be further functionalized. Additionally, the aromatic ring itself can be a handle for cross-coupling reactions to introduce new aryl or heteroaryl moieties.

By systematically exploring these derivatization pathways, researchers can generate a focused library of compounds for subsequent biological evaluation.

Synthetic Derivatization Strategies and Protocols

The following section details the experimental protocols for the synthesis of the starting material, this compound, and its subsequent derivatization.

Synthesis of Starting Material: this compound

The synthesis of the parent compound is a straightforward acylation of 4-nitroaniline with chloroacetyl chloride.

Protocol 1: Synthesis of this compound

  • Materials:

    • 4-nitroaniline

    • Chloroacetyl chloride

    • Triethylamine (Et₃N) or other suitable base (e.g., pyridine)

    • Dichloromethane (DCM) or other suitable aprotic solvent (e.g., ethyl acetate, chloroform[2])

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • Causality: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.

Derivatization at the Amide Nitrogen (N-Alkylation)

N-alkylation of the amide can be achieved under basic conditions. The choice of base and solvent is critical to avoid hydrolysis of the amide bond.

Protocol 2: N-Alkylation of this compound

  • Materials:

    • This compound

    • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)[11]

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Standard inert atmosphere setup (e.g., nitrogen or argon)

    • Standard laboratory glassware

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amide nitrogen to form the corresponding anion, which then acts as a nucleophile.[11] The use of an anhydrous polar aprotic solvent like DMF is essential to solubilize the reactants and prevent quenching of the strong base.

dot

N_Alkylation_Workflow cluster_start Starting Material Preparation cluster_reaction N-Alkylation Reaction cluster_workup Workup and Purification cluster_product Final Product start_material This compound deprotonation Deprotonation with NaH in DMF start_material->deprotonation 1. Add to base alkylation Addition of Alkyl Halide deprotonation->alkylation 2. Form anion quench Aqueous Quench alkylation->quench 3. React extraction Extraction quench->extraction 4. Isolate purification Column Chromatography extraction->purification 5. Purify final_product N-Alkyl-2-chloro-N-(4-nitrophenyl)acetamide purification->final_product 6. Obtain pure product Bioactivity_Screening_Flowchart cluster_synthesis Compound Library cluster_screening Primary Screening cluster_analysis Data Analysis cluster_outcome Lead Identification compound_library Library of this compound Derivatives antibacterial_screening Antibacterial Screening (MIC Assay) compound_library->antibacterial_screening cytotoxicity_screening Cytotoxicity Screening (MTT Assay) compound_library->cytotoxicity_screening mic_determination Determine MIC Values antibacterial_screening->mic_determination ic50_determination Determine IC50 Values cytotoxicity_screening->ic50_determination lead_compounds Identification of Lead Compounds for Further Development mic_determination->lead_compounds ic50_determination->lead_compounds

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of this compound is a fundamental N-acylation reaction. It involves the reaction of a nucleophilic amine, 4-nitroaniline, with an acylating agent, chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a cornerstone of amide bond formation in organic synthesis.[1][2] The resulting product is a valuable intermediate in the synthesis of various pharmaceuticals, including Nintedanib.[3]

This guide will address common challenges encountered during this synthesis, providing evidence-based solutions to enhance reaction efficiency and product quality.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my reaction yield extremely low or non-existent?

Answer:

A low or non-existent yield is a frequent issue that can be attributed to several factors related to the nucleophilicity of the amine and the reactivity of the acylating agent.

  • Inactive Nucleophile (Protonated Amine): The lone pair of electrons on the nitrogen atom of 4-nitroaniline is essential for attacking the carbonyl carbon of chloroacetyl chloride.[1][4] If the reaction medium becomes acidic, the 4-nitroaniline will be protonated to form the 4-nitroanilinium ion. This protonated form lacks the necessary lone pair and cannot initiate the acylation reaction.[5][6]

    • Solution: The addition of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7][8] This prevents the protonation of the starting amine and drives the reaction forward.[2][7] Common bases for this purpose include sodium carbonate, sodium acetate, triethylamine, or pyridine.[3][8][9] The base maintains a sufficiently alkaline environment (pH around 10-12) to ensure the amine remains in its nucleophilic, unprotonated state.[2]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water. If the acylating agent is hydrolyzed to chloroacetic acid, it will not react with the amine to form the desired amide.

    • Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Chloroacetyl chloride should be fresh and properly stored to prevent degradation from atmospheric moisture.[10]

  • Suboptimal Temperature: While many N-acylation reactions proceed at room temperature, the reactivity of the deactivated 4-nitroaniline may necessitate gentle heating to overcome the activation energy barrier.[5] However, excessive heat can lead to undesirable side reactions and degradation of the product.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating to 40-60°C.[5] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. A procedure for a similar compound suggests cooling the reaction to 0°C during the addition of chloroacetyl chloride to control the initial exothermic reaction, followed by stirring at room temperature.[11]

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?

Answer:

The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: The most common impurity is unreacted 4-nitroaniline.

    • Solution: Ensure the stoichiometry of the chloroacetyl chloride is appropriate, typically using a slight excess (e.g., 1.1 to 1.5 equivalents).[5] Allow for sufficient reaction time, monitoring the consumption of the starting material by TLC.

  • Diacylation: Although less common for primary amines under controlled conditions, the formation of a diacylated product is possible if the reaction conditions are too harsh.

    • Solution: Avoid a large excess of chloroacetyl chloride and excessive heating. Stoichiometric control is key to preventing over-acylation.[5]

  • Hydrolysis Product: As mentioned earlier, chloroacetic acid from the hydrolysis of chloroacetyl chloride can be an impurity.

    • Solution: During the workup, a wash with a dilute aqueous base, such as sodium bicarbonate solution, will remove acidic impurities like chloroacetic acid.

Question 3: I'm observing a dark, tarry substance forming in my reaction mixture. What is the cause and how can I prevent it?

Answer:

The formation of a dark, tarry substance is often indicative of polymerization or degradation of the starting materials or product.

  • High Reaction Temperature: The reaction between an amine and an acyl chloride can be highly exothermic.[10] If the temperature is not controlled, it can lead to uncontrolled side reactions and decomposition.

    • Solution: Maintain a low temperature, especially during the addition of the highly reactive chloroacetyl chloride. Adding the acylating agent dropwise to a cooled solution (0-5 °C) of 4-nitroaniline is a standard practice to manage the exotherm.[10]

  • Oxidation of the Aniline: Anilines can be susceptible to oxidation, which can lead to colored impurities.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.[5] If the starting 4-nitroaniline is discolored, it may need to be purified by recrystallization before use.

Question 4: I am having difficulty isolating and purifying the final product. What are the best practices for workup and purification?

Answer:

Effective isolation and purification are critical for obtaining a high-purity product.

  • Workup Procedure:

    • Quenching: After the reaction is complete, the mixture is typically poured into cold water or an ice-water mixture to precipitate the crude product.[12]

    • Washing: The crude solid should be filtered and washed with water to remove any water-soluble impurities and salts.[13] A wash with a dilute sodium bicarbonate solution can be used to remove acidic impurities, followed by another water wash.

  • Purification:

    • Recrystallization: Recrystallization is the most common and effective method for purifying solid this compound. Ethanol is a commonly reported solvent for recrystallization.[12] A mixed solvent system, such as ethanol/water, can also be effective.[11] One patent describes a purification process involving pulping the crude product in a mixed solution of methyl tert-butyl ether and methanol.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[1][2] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.[1][4]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[7]

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final amide product and neutralizing the generated HCl.[7][9]

Q2: What is the role of the base in this synthesis?

A2: The base plays two critical roles:

  • It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6][7][8]

  • By neutralizing the acid, the base shifts the reaction equilibrium towards the formation of the amide product.[7]

Q3: What are suitable solvents for this reaction?

A3: A variety of solvents can be used, and the choice often depends on the specific reaction conditions.

  • Aprotic Solvents: Dichloromethane (DCM), toluene, and ethyl acetate are commonly used.[3][13][14] These solvents are generally unreactive towards the reactants.

  • Biphasic Conditions: The classic Schotten-Baumann reaction often employs a two-phase system, typically an organic solvent and an aqueous solution of a base like sodium hydroxide.[2] This allows the reactants to be in the organic phase while the acid byproduct is neutralized in the aqueous phase.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (4-nitroaniline) and the product (this compound). The reaction is considered complete when the spot corresponding to the 4-nitroaniline has disappeared.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a synthesis of best practices derived from multiple sources.

Materials:

  • 4-Nitroaniline

  • Chloroacetyl chloride

  • Sodium Carbonate

  • Toluene

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-nitroaniline (1.0 eq), toluene, and an aqueous solution of sodium carbonate (1.5 eq).[3]

  • Cooling: Cool the reaction mixture to 10-20°C using an ice-water bath.[3]

  • Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over approximately 2 hours, ensuring the temperature remains within the specified range.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.[3] Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, filter the reaction mixture to collect the solid product. Wash the solid with water to remove any inorganic salts.[3][13]

  • Drying and Purification: Dry the crude product. For higher purity, the product can be recrystallized from ethanol.[12]

Data Summary
ParameterRecommended ConditionRationale
Stoichiometry (Amine:Acyl Chloride:Base) 1.0 : 1.1 : 1.5A slight excess of the acylating agent drives the reaction to completion, while sufficient base ensures neutralization of the acid byproduct.[3][5]
Temperature 10-20°C during addition, then room temperatureControls the initial exotherm and prevents side reactions.[3][10]
Solvent Toluene/Water (biphasic)Facilitates separation of the product and neutralization of the byproduct.[2][3]
Base Sodium CarbonateAn effective and economical base for neutralizing the generated HCl.[3]
Purification Recrystallization from EthanolA standard and effective method for obtaining a high-purity solid product.[12]

Visualizations

Synthesis Workflow and Troubleshooting Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Start Reagents 4-Nitroaniline Chloroacetyl Chloride Base (e.g., Na2CO3) Solvent (e.g., Toluene) Start->Reagents Reaction_Setup Combine reactants Cool to 10-20°C Reagents->Reaction_Setup Addition Add Chloroacetyl Chloride dropwise Reaction_Setup->Addition Stirring Stir at RT Monitor by TLC Addition->Stirring Tarry_Mixture Tarry Mixture? Addition->Tarry_Mixture Filtration Filter crude product Stirring->Filtration Low_Yield Low/No Yield? Stirring->Low_Yield Washing Wash with water Filtration->Washing Impure_Product Impure Product? Filtration->Impure_Product Drying Dry the solid Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Pure Product Recrystallization->Final_Product Low_Yield_Cause Check: - Base addition - Reagent quality - Temperature Low_Yield->Low_Yield_Cause Yes Impure_Product_Cause Check: - Stoichiometry - Reaction time - Workup procedure Impure_Product->Impure_Product_Cause Yes Tarry_Mixture_Cause Check: - Temperature control - Inert atmosphere Tarry_Mixture->Tarry_Mixture_Cause Yes

Caption: Workflow for the synthesis of this compound and troubleshooting guide.

Reaction Mechanism

G 4-Nitroaniline 4-Nitroaniline Tetrahedral_Intermediate Tetrahedral Intermediate 4-Nitroaniline->Tetrahedral_Intermediate Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Tetrahedral_Intermediate Amide_Cation Protonated Amide Tetrahedral_Intermediate->Amide_Cation Elimination of Cl- Final_Product This compound Amide_Cation->Final_Product Deprotonation HCl HCl Protonated_Base Protonated Base + Cl- Final_Product->Protonated_Base Base Base Base->Final_Product

Caption: Simplified mechanism of N-acylation.

References

troubleshooting unexpected side reactions in 2-Chloro-N-(4-nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this specific acylation reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: Why is my reaction yield unexpectedly low, and how can I improve it?

Answer:

Low yields in this synthesis are common and typically stem from a combination of factors related to the reduced nucleophilicity of the starting material and suboptimal reaction conditions.

Probable Causes & Solutions:

  • Reduced Nucleophilicity of 4-Nitroaniline: The potent electron-withdrawing nature of the nitro (-NO₂) group significantly decreases the electron density on the amine's nitrogen atom. This deactivation makes the amine a weaker nucleophile compared to aniline itself, slowing down the rate of acylation.[1]

    • Solution: To overcome this, ensure your reaction conditions are optimized to favor the reaction. This includes the proper choice of base and solvent, and allowing for sufficient reaction time. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to ensure it has proceeded to completion.[2]

  • Inadequate Acid Scavenging: The reaction of chloroacetyl chloride with 4-nitroaniline produces one equivalent of hydrochloric acid (HCl). If not effectively neutralized, this HCl will protonate the starting 4-nitroaniline, forming the non-nucleophilic anilinium salt and halting the reaction.

    • Solution: Employ a suitable non-nucleophilic base to act as an acid scavenger. Tertiary amines like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices.[2][3] Use at least a stoichiometric equivalent (1.0-1.2 eq.) of the base relative to the chloroacetyl chloride.

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and will readily hydrolyze with any moisture present in the reaction setup, consuming the reagent and reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Suboptimal Temperature: While initial cooling is necessary to control the exothermicity of the reaction, maintaining too low a temperature for the entire duration may slow the reaction rate excessively, especially with a deactivated amine.

    • Solution: A common procedure involves the slow, dropwise addition of chloroacetyl chloride at a low temperature (0-5 °C) to control the initial exothermic reaction.[2][4] After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion.[2][3]

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low yield issues.

low_yield_troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Workup Checks start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (4-Nitroaniline, Chloroacetyl Chloride, Base) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_issue Issue Found: - Incorrect stoichiometry? - Old/impure reagents? check_reagents->reagent_issue Analysis conditions_issue Issue Found: - Moisture present? - Temp too low/high? - Insufficient time? check_conditions->conditions_issue Analysis workup_issue Issue Found: - Product lost in aqueous washes? - Inefficient extraction? check_workup->workup_issue Analysis reagent_ok Reagents OK reagent_solution Solution: - Use fresh, pure reagents - Recalculate stoichiometry (1.0-1.2 eq. base/acyl chloride) reagent_issue->reagent_solution reagent_solution->reagent_ok conditions_ok Conditions OK conditions_solution Solution: - Use anhydrous setup - Control temp (0°C addition, then RT) - Monitor by TLC to confirm completion conditions_issue->conditions_solution conditions_solution->conditions_ok workup_ok Workup OK workup_solution Solution: - Ensure correct pH during washes - Perform multiple extractions with appropriate solvent workup_issue->workup_solution workup_solution->workup_ok

Caption: A workflow diagram for troubleshooting low product yield.

Question 2: My reaction mixture turned dark brown/black. Is this normal, and what causes it?

Answer:

Significant darkening or charring of the reaction mixture is not typical for a well-controlled reaction and usually indicates decomposition or significant side reactions.

Probable Causes & Solutions:

  • Uncontrolled Exotherm: The acylation reaction is exothermic. If chloroacetyl chloride is added too quickly or without adequate cooling, localized "hot spots" can form. These high temperatures can cause the reagents or the product to decompose, leading to the formation of tarry, colored byproducts.

    • Solution: Maintain strict temperature control. Use an ice bath to keep the reaction vessel at 0-5 °C and add the chloroacetyl chloride dropwise over a period of 15-30 minutes to allow the heat to dissipate.[2]

  • Impure Reagents: Impurities in the starting 4-nitroaniline or the solvent can lead to side reactions and decomposition under the reaction conditions.

    • Solution: Ensure the 4-nitroaniline is of high purity. If necessary, it can be recrystallized before use. Use only high-purity, anhydrous grade solvents.

Question 3: My final product is contaminated with a water-soluble impurity. What is it and how do I prevent it?

Answer:

The most likely water-soluble impurity is the hydrochloride salt of your scavenging base (e.g., triethylamine hydrochloride). A more problematic impurity, if reaction conditions are not anhydrous, is the hydrolysis product, 2-hydroxy-N-(4-nitrophenyl)acetamide.

Probable Causes & Solutions:

  • Hydrolysis of Chloroacetyl Chloride or Product: As mentioned, chloroacetyl chloride reacts with water. Furthermore, the product itself can undergo base-mediated hydrolysis, where the chloride is substituted by a hydroxide ion, especially during an aqueous workup with a basic solution.[5][6][7]

    • Prevention: The best prevention is to run the reaction under strictly anhydrous conditions.

    • Removal: During the workup, washing the organic layer with water is typically sufficient to remove the base hydrochloride salt.[2] If the hydroxy-acetamide byproduct has formed, purification via recrystallization or column chromatography is necessary. A standard recrystallization can be performed from an ethanol/water mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the new amide bond. The HCl generated is neutralized by the base present in the mixture.

Q2: What are the primary side reactions to be aware of?

The main reaction pathway and key side reactions are illustrated below. The most common issues are incomplete reactions leaving starting material and hydrolysis of the chloroacetyl group.

reaction_pathways SM 4-Nitroaniline + Chloroacetyl Chloride Product This compound (Desired Product) SM->Product Main Reaction (+ Base) Hydrolysis 2-Hydroxy-N-(4-nitrophenyl)acetamide (Hydrolysis Product) SM->Hydrolysis Side Reaction (H₂O present) SM_Protonated 4-Nitroanilinium Salt (Inactive) SM->SM_Protonated Side Reaction (No Base)

Caption: Primary reaction pathway and major potential side reactions.

Q3: How critical is the choice of base and solvent?

The choice is very important.

  • Base: The base must be non-nucleophilic to avoid reacting with the chloroacetyl chloride itself. It should be strong enough to effectively neutralize the generated HCl. Triethylamine is a common, cost-effective choice.[2] DBU is a stronger, non-nucleophilic base that can sometimes improve reaction rates.[3]

  • Solvent: The solvent must be aprotic and anhydrous. It should also be able to dissolve the starting 4-nitroaniline to a reasonable extent. Dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF) are all suitable options.[2][3][8]

Q4: What are the essential safety precautions for this reaction?
  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator (causes tearing). It reacts violently with water. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Nitroaniline is toxic upon inhalation, ingestion, and skin contact.[9] Handle with care and appropriate PPE.

  • The organic solvents used (DCM, THF) are volatile and flammable. Ensure there are no ignition sources nearby.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a synthesis of best practices derived from established literature.[2][3][10]

Materials:

  • 4-Nitroaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-nitroaniline (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred suspension.

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent system) until the starting 4-nitroaniline spot is consumed.[2]

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound as a solid.[2][10]

Data Summary Table
ParameterRecommended ConditionRationale
Stoichiometry
4-Nitroaniline1.0 eqLimiting reagent
Chloroacetyl Chloride1.05 - 1.2 eqSlight excess ensures complete consumption of starting material
Base (e.g., Et₃N)1.1 - 1.2 eqEnsures complete neutralization of HCl byproduct
Temperature
Reagent Addition0 - 5 °CControls initial exotherm, prevents decomposition[4]
ReactionRoom TemperatureAllows the reaction to proceed to completion at a reasonable rate
Solvent Anhydrous DCM, THF, or CHCl₃Aprotic, inert, and solubilizes reagents[2][3]

References

Technical Support Center: Purification Challenges of 2-Chloro-N-(4-nitrophenyl)acetamide and Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

PART 1: Core Purification Challenges

The synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide, typically through the reaction of p-nitroaniline with chloroacetyl chloride, can result in a crude product containing various impurities.[1][2][3] Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Residual p-nitroaniline and chloroacetyl chloride are common contaminants.

  • Side-Reaction Byproducts: The synthesis may lead to the formation of undesired related substances.

  • Degradation Products: The compound can be susceptible to hydrolysis or other degradation pathways under certain conditions.

The presence of these impurities can manifest as a discolored product, an oily or gummy solid, or a broad and depressed melting point.

PART 2: Troubleshooting and Detailed Protocols

This section provides a structured approach to addressing common purification issues, grounded in established chemical principles.

Scenario 1: The Crude Product is an Oil or Fails to Solidify

An oily or non-crystalline crude product is a strong indication of significant impurity levels that disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Trituration: Begin by washing the crude material with a non-polar solvent, such as hexane or petroleum ether. This can help remove non-polar impurities and may induce crystallization.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Step-by-Step Recrystallization Protocol (Using Ethanol):

  • Place the crude this compound in an appropriately sized flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely. Continuous stirring and gentle heating will facilitate dissolution.

  • If the solution is colored, this is the stage to add a small amount of activated charcoal to adsorb colored impurities.

  • If charcoal was added, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all traces of the solvent.

Scenario 2: The Product Remains Colored After Initial Purification

A persistent yellow or brownish hue in the product often indicates the presence of colored impurities, such as residual p-nitroaniline.

Advanced Purification Techniques:

  • Charcoal Treatment: As mentioned in the recrystallization protocol, activated charcoal is highly effective at adsorbing colored organic molecules.

  • Column Chromatography: For challenging separations where recrystallization is insufficient, column chromatography provides a higher degree of purification.[4][5][6]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.[4][5]

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. The polarity of the eluent can be adjusted to achieve optimal separation.

  • Procedure:

    • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column.

    • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

PART 3: Frequently Asked Questions (FAQs)

Q1: What is the expected melting point for pure this compound? The reported melting point is in the range of 182-185°C.[2][3][7] A melting point that is broad or significantly lower than this range suggests the presence of impurities.

Q2: How can I verify the purity of my final product? Purity can be assessed using a combination of techniques:

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any residual impurities.

Q3: Are there alternative solvents for recrystallization? While ethanol is a common choice, other solvents such as methanol or mixtures of solvents (e.g., ethanol/water) can also be effective.[2][8] Small-scale trials are recommended to determine the optimal solvent system for your specific crude product.

Visualization of the Purification Workflow

The following diagram outlines the logical steps for the purification of this compound.

purification_workflow start Crude Product check_physical_state Is the product oily or non-crystalline? start->check_physical_state trituration Triturate with non-polar solvent check_physical_state->trituration Yes recrystallization Recrystallization check_physical_state->recrystallization No trituration->recrystallization check_color Is the product still colored? recrystallization->check_color charcoal_treatment Recrystallize with charcoal treatment check_color->charcoal_treatment Yes pure_product Pure Product check_color->pure_product No check_color_after_charcoal check_color_after_charcoal charcoal_treatment->check_color_after_charcoal Check color again column_chromatography Column Chromatography column_chromatography->pure_product analysis Purity Analysis (MP, TLC, NMR) pure_product->analysis check_color_after_charcoal->column_chromatography Still Colored check_color_after_charcoal->pure_product Colorless

Caption: A decision-making workflow for the purification of this compound.

Summary of Key Data

ParameterRecommended Value/MethodSource
Melting Point 182-185 °C[2][3][7]
Recrystallization Solvent Ethanol[2]
Alternative Recrystallization Ethanol/Water Mixture[8]
Advanced Purification Column Chromatography (Silica Gel)[4][5]

References

Technical Support Center: 2-Chloro-N-(4-nitrophenyl)acetamide Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for protocols involving 2-Chloro-N-(4-nitrophenyl)acetamide. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Synthesis and Purification Troubleshooting

This compound is typically synthesized via the N-acylation of p-nitroaniline with chloroacetyl chloride.[1][2] While the reaction is straightforward, several common issues can arise.

FAQ: I am getting a low yield during synthesis. What are the common causes?

Low yield is a frequent issue, often stemming from incomplete reactions, side reactions, or mechanical loss during workup.

Causality & Solutions:

  • Protonation of the Amine: The reaction of p-nitroaniline with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine (p-nitroaniline), rendering it non-nucleophilic and halting the reaction.

    • Solution: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into the reaction mixture to neutralize the HCl as it forms.[3] An excess of the base (1.1-1.5 equivalents) is recommended to drive the reaction to completion.

  • Moisture Sensitivity: Chloroacetyl chloride is highly reactive and sensitive to moisture. Contamination with water will hydrolyze it to chloroacetic acid, which is unreactive under these conditions, thereby reducing the amount of acylating agent available and lowering the yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3] Use fresh or distilled chloroacetyl chloride.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration or allowing the mixture to slowly warm to room temperature after the initial dropwise addition at low temperature.[3]

FAQ: My reaction mixture turned into a dark, tarry substance. What went wrong?

Formation of a dark, tarry polymer is typically a result of excessive heat or side reactions.

Causality & Solutions:

  • Exothermic Reaction: The acylation reaction is highly exothermic.[3] If chloroacetyl chloride is added too quickly, the resulting temperature spike can cause polymerization and degradation of the starting materials or the product.

    • Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride.[3] This is critical for controlling the reaction rate and preventing unwanted side products.

  • Side Reactions: The presence of impurities or an incorrect stoichiometry can lead to side reactions. Diacylation, where the nitrogen is acylated twice, can occur, though it is less common with the deactivated amine of p-nitroaniline.

    • Solution: Use purified starting materials. Control the stoichiometry carefully, typically using a slight excess of the amine to ensure the complete consumption of the highly reactive chloroacetyl chloride.[3]

Workflow for Synthesis of this compound

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve p-nitroaniline in aprotic solvent (e.g., Acetic Acid) B Cool solution to 0-5°C in an ice bath A->B Control Temperature C Dropwise add chloroacetyl chloride B->C Initiate Reaction D Stir at 0-5°C, then allow to warm to RT C->D Exothermic Control E Monitor by TLC until starting material is consumed D->E Ensure Completion F Pour mixture into ice-cold water E->F Precipitate Product G Filter the precipitate F->G Isolate Crude Solid H Wash with cold water G->H Remove Impurities I Recrystallize from suitable solvent (e.g., Ethanol) H->I Purify J Dry the purified product I->J Final Product

Caption: Synthesis and purification workflow.

Detailed Synthesis Protocol

This protocol is adapted from established procedures.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitroaniline (1 eq.) in glacial acetic acid. Cool the flask in an ice bath with magnetic stirring.

  • Addition of Reagent: Slowly add chloroacetyl chloride (1 eq.) dropwise to the cooled solution, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Pour the reaction mixture into a beaker of ice-cold water. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove residual acid.[2]

  • Purification: Recrystallize the crude solid from 95% ethanol to yield the purified product as yellow needles.[2][4]

  • Drying: Dry the crystals in a vacuum oven.

Section 2: Product Characterization

Confirming the identity and purity of your synthesized this compound is a critical quality control step before its use in any assay.

FAQ: How do I confirm that I have successfully synthesized the target compound?

A combination of physical and spectroscopic methods should be used for unambiguous characterization.

ParameterExpected ResultSource
Appearance Yellow crystalline solid[2][4]
Melting Point 180-185 °C[1][2]
¹H NMR (DMSO-d₆)δ ~11.0 (s, 1H, NH), δ ~8.2 (d, 2H, Ar-H), δ ~7.9 (d, 2H, Ar-H), δ ~4.4 (s, 2H, CH₂Cl)
¹³C NMR (DMSO-d₆)δ ~165 (C=O), δ ~145 (C-NO₂), δ ~143 (C-NH), δ ~125 (Ar-CH), δ ~119 (Ar-CH), δ ~43 (CH₂Cl)
FTIR (cm⁻¹) ~3280 (N-H stretch), ~1670 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1500 (C-N stretch), ~850 (C-Cl stretch)[2]

Note: NMR chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument.

Section 3: Assay Development & Execution

While this compound can be used as a synthetic intermediate, its structure is highly analogous to 1-chloro-2,4-dinitrobenzene (CDNB), the universal substrate for Glutathione S-Transferase (GST) enzymes.[5][6] Therefore, a primary application is in GST activity assays.

FAQ: What is the principle behind a GST assay using this compound?

GSTs are detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to electrophilic substrates.[5] In this assay, the GST enzyme catalyzes the nucleophilic attack of the thiol group of GSH on the electron-deficient carbon of this compound, displacing the chloride ion. The resulting thioether product has a distinct absorbance spectrum, and the rate of its formation, monitored spectrophotometrically, is directly proportional to the GST activity.

GST-Catalyzed Reaction Pathway

cluster_reactants Reactants cluster_products Products A This compound Enzyme GST Enzyme A->Enzyme B Glutathione (GSH) B->Enzyme C S-(N-(4-nitrophenyl)acetamido)glutathione Enzyme->C D HCl Enzyme->D

Caption: GST-catalyzed conjugation of GSH.

General Protocol for GST Activity Assay

This protocol is based on the standard CDNB assay and may require optimization.[7][8]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5. A slightly acidic pH is often used to minimize the non-enzymatic reaction between GSH and the substrate.[9]

    • GSH Solution: Prepare a fresh solution of reduced glutathione in the assay buffer.

    • Substrate Stock: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).[10]

    • Enzyme Sample: Purified enzyme or cell/tissue lysate.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the assay buffer, GSH solution, and the enzyme sample.

    • Initiate the reaction by adding the substrate stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting the enzyme.

    • Immediately monitor the increase in absorbance at a predetermined wavelength (this will need to be empirically determined by scanning the product spectrum, but is likely to be near 340 nm, similar to the DNB-adduct).[5][8]

    • Record the change in absorbance over time.

  • Calculation of Activity:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (μmol/min/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of Protein), where ε is the molar extinction coefficient of the product. Note: The ε for the S-(N-(4-nitrophenyl)acetamido)glutathione product must be experimentally determined.

Section 4: Troubleshooting Enzyme Assays

FAQ: I am observing a high background signal (high non-enzymatic reaction). How can I reduce it?

A high background rate is a known issue in GST assays, as GSH can react spontaneously with electrophilic substrates.[9]

Causality & Solutions:

Possible CauseExplanationSolution
Spontaneous Reaction GSH and this compound react non-enzymatically. This rate is pH-dependent.Run a blank reaction without the enzyme sample for every experiment and subtract this rate from your enzyme-catalyzed rate.[9] Lowering the assay pH to 6.5 can often reduce the spontaneous reaction rate.[7][9]
Contaminated Reagents Impurities in the substrate or GSH can contribute to background absorbance.Use high-purity reagents. Prepare GSH solutions fresh daily.
FAQ: My measured enzyme activity is very low or absent. What should I check?

Low signal can be due to issues with the enzyme, the substrate, or the assay conditions.

Causality & Solutions:

Possible CauseExplanationSolution
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the sample.Ensure proper storage of the enzyme. Check for known inhibitors in your sample buffer (e.g., high salt, detergents). Run a positive control with a known active GST.
Substrate Inhibition High concentrations of either substrate (GSH or the acetamide) can sometimes inhibit enzyme activity.Perform a substrate titration experiment to determine the optimal concentrations of both GSH and this compound.
Incorrect Wavelength The absorbance is being monitored at a suboptimal wavelength for the product.Perform a wavelength scan of the final reaction mixture (after the reaction has proceeded) against a blank to determine the λmax of the product.
Low Substrate Solubility The acetamide substrate may have precipitated out of the aqueous assay buffer.Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to inhibit the enzyme. Visually inspect for precipitation.[10]
FAQ: My results are not reproducible. What are the sources of variability?

Causality & Solutions:

Possible CauseExplanationSolution
Inconsistent Timing Incubation times and the timing of reagent additions are not consistent between wells or experiments.Use a multichannel pipette for simultaneous addition of the initiating reagent. Standardize all incubation times precisely.
Temperature Fluctuations Enzyme kinetics are highly sensitive to temperature.Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader or water bath.
Reagent Degradation GSH is prone to oxidation. The substrate may degrade over time in solution.Prepare GSH and substrate solutions fresh for each experiment.[10]
Pipetting Errors Inaccurate or inconsistent pipetting of enzyme or reagents.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like lysates.

Section 5: Safety & Handling

FAQ: What are the safety precautions for handling this compound?

This compound and its precursors are hazardous chemicals and must be handled with appropriate care.

  • Hazard Profile: Based on similar compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye damage. Precursors like chloroacetyl chloride are highly corrosive and moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[11]

  • Handling: Handle the solid powder and its solutions in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.

Disclaimer: This guide is for informational purposes only and does not replace a thorough review of the Safety Data Sheet (SDS) for each chemical used. Users must consult the SDS and follow all institutional safety protocols.

References

addressing inconsistencies in experimental results with 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental inconsistencies that may arise when working with this compound. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the handling, storage, and properties of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is a hazardous substance and requires careful handling in a controlled laboratory environment. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin irritation.[1] Always work in a well-ventilated area or under a chemical fume hood.[2][3] Personal protective equipment (PPE) is mandatory, including safety goggles, a lab coat, and chemical-resistant gloves.[2] In case of accidental contact, wash the affected area thoroughly with soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at -20°C.[4] Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[5] The compound is stable for at least four years when stored as a solid at -20°C.[4] It is important to avoid repeated freeze-thaw cycles of solutions.

Q3: I'm having trouble dissolving this compound. What are the recommended solvents and solubility limits?

A3: Solubility issues are a common source of experimental variability. The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 0.25 mg/mL.[4] For higher concentrations, organic solvents are necessary. It is soluble in dimethylformamide (DMF) at approximately 5 mg/mL and in dimethyl sulfoxide (DMSO) at approximately 11 mg/mL.[4] When preparing stock solutions, it is advisable to start with a small amount of the compound and gradually add the solvent while vortexing or sonicating to aid dissolution.

SolventApproximate Solubility
Dimethylformamide (DMF)5 mg/mL
Dimethyl Sulfoxide (DMSO)11 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL
Water312.04 mg/L

Data sourced from Cayman Chemical and Chemchart.[4][6]

Section 2: Troubleshooting Experimental Inconsistencies

This section provides in-depth troubleshooting for specific issues that may arise during synthesis, purification, and use in biological assays.

Synthesis and Purification

Q4: My synthesis of this compound is resulting in a low yield and impurities. What are the common pitfalls?

A4: The synthesis of this compound typically involves the reaction of p-nitroaniline with chloroacetyl chloride.[7][8] Inconsistent yields and the presence of impurities can often be traced back to several factors:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the p-nitroaniline and chloroacetyl chloride. Old or improperly stored reagents can lead to side reactions.

  • Reaction Conditions: The reaction is often carried out at room temperature or under reflux.[7][8] Precise temperature control is important, as excessive heat can lead to degradation and the formation of byproducts. The reaction time should also be optimized; incomplete reactions will result in unreacted starting materials, while prolonged reaction times can increase the formation of degradation products.

  • Purification Method: Recrystallization is a common method for purifying the final product.[9] The choice of solvent for recrystallization is critical. Ethanol is often a suitable choice.[8][10] Inadequate purification will lead to the presence of residual starting materials or byproducts, which can interfere with downstream applications. Thin-layer chromatography (TLC) should be used to monitor the progress of the reaction and the purity of the final product.[8]

Workflow for Troubleshooting Synthesis and Purification

G start Low Yield or Impurities in Synthesis reagent_quality Check Reagent Purity (p-nitroaniline, chloroacetyl chloride) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time) reagent_quality->reaction_conditions Reagents OK purification Refine Purification Protocol (Recrystallization, Solvent Choice) reaction_conditions->purification Conditions Optimized characterization Characterize Final Product (TLC, Melting Point, Spectroscopy) purification->characterization Purification Complete G start Inconsistent Biological Assay Results compound_prep Review Compound Preparation (Solubility, Stock Concentration) start->compound_prep assay_protocol Examine Assay Protocol (Solvent Concentration, Incubation Time) start->assay_protocol compound_stability Assess Compound Stability in Assay Media compound_prep->compound_stability Preparation OK reagent_quality Verify Reagent Quality and Preparation assay_protocol->reagent_quality Protocol OK positive_control Check Positive and Negative Controls reagent_quality->positive_control Reagents OK data_analysis Review Data Analysis positive_control->data_analysis Controls OK

References

Technical Support Center: Enhancing the Stability of 2-Chloro-N-(4-nitrophenyl)acetamide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-N-(4-nitrophenyl)acetamide is a key synthetic intermediate in the development of various pharmaceutical and agrochemical compounds. The integrity and purity of this reagent are paramount for the reproducibility and success of downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and enhancing the long-term stability of this compound. We will delve into the causality behind degradation pathways and provide validated protocols to ensure the material's integrity over time.

Section 1: Frequently Asked Questions (FAQs) on Core Stability and Storage

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: Based on the compound's chemical structure, the primary stability concerns are hydrolysis, photodegradation, and thermal decomposition. To mitigate these risks, the ideal storage conditions for the solid material are:

  • Temperature: Store at low temperatures, with -20°C being optimal for long-term stability, as recommended for analogous compounds.[1][2] For shorter periods, storage at 4°C is acceptable.[3] Room temperature storage should be avoided for extended durations.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and interaction with atmospheric moisture.

  • Moisture: The compound must be kept in a dry, low-humidity environment. Use of a desiccator is highly recommended. The chloroacetamide moiety is susceptible to hydrolysis.

  • Light: Protect the compound from light by storing it in an amber glass vial or a light-blocking container. Nitroaromatic compounds are often photosensitive.

  • Container: Use a tightly sealed, chemically inert container, such as a borosilicate glass vial with a PTFE-lined cap.

Q2: I need to store this compound in solution. What is the best practice?

A2: Storing this compound in solution significantly increases the risk of degradation, primarily hydrolysis.

  • Solvent Choice: For stock solutions, use anhydrous, aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Aqueous Solutions: We do not recommend storing the compound in aqueous solutions or buffers for more than a single day.[2] If aqueous solutions are necessary for an experiment, they should be prepared fresh immediately before use.

  • Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C. For up to one month, -20°C is acceptable.[3][5] Ensure containers are sealed tightly to prevent the hygroscopic solvent from absorbing atmospheric moisture.

Q3: What are the primary physical and chemical signs of compound degradation?

A3: Degradation can manifest in several ways:

  • Physical Appearance: The pure compound is typically a white to off-white or light-yellow solid.[3][6] A noticeable change to a distinct yellow or brown color is a strong indicator of thermal or photodegradation.

  • Solubility Issues: The appearance of insoluble particulates in a previously clear solution can indicate the formation of less soluble degradation products.

  • Chemical Analysis: The most definitive sign of degradation is a decrease in the main peak's area percent and the appearance of new peaks in an HPLC chromatogram. Common degradation products are often more polar and will have shorter retention times on a reverse-phase column.

Q4: What are the most likely chemical degradation pathways for this molecule?

A4: The molecule has two primary points of reactivity that are relevant to its stability: the chloroacetamide side chain and the nitrophenyl ring.

  • Hydrolysis: This is a major concern. The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitroaniline and 2-chloroacetic acid. The carbon-chlorine bond is also susceptible to nucleophilic substitution by water, especially at non-neutral pH, to form 2-hydroxy-N-(4-nitrophenyl)acetamide.

  • Photodegradation: The nitroaromatic system can absorb UV-Vis light, leading to photochemical reactions. This can result in complex degradation profiles and is often the cause of color change.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially generating gases such as hydrogen chloride and nitrogen oxides.[7]

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to diagnosing and solving specific stability problems encountered during experiments.

Problem 1: My solid this compound has turned noticeably yellow after several months of storage.

  • Most Probable Cause: This is a classic sign of either photodegradation due to light exposure or minor thermal decomposition. The nitro group is a strong chromophore, and subtle changes to the molecule's electronic structure can lead to significant color changes.

  • Troubleshooting & Resolution Workflow:

    • Quarantine the Batch: Immediately separate the discolored batch to prevent its use in critical experiments until its purity is verified.

    • Verify Purity: Perform an HPLC analysis on the discolored material and compare it to a reference chromatogram or a newly purchased standard. Quantify the purity and identify any new impurity peaks.

    • Review Storage Conditions:

      • Was the vial transparent or amber? Solution: Always use amber vials or wrap clear vials in aluminum foil.

      • Was the container stored in a lighted area (even ambient lab light) or in a dark cabinet/freezer? Solution: Transfer all stock to a dedicated, dark storage location like a -20°C freezer.

      • What was the storage temperature? Was it consistent? Solution: Ensure the compound is stored at or below the recommended temperature (-20°C). Use a temperature-logged freezer if available.

    • Decision: If purity has dropped below your experimental tolerance (e.g., <95%), the batch should be discarded or repurified (e.g., by recrystallization) if a larger quantity is involved.

Problem 2: After preparing a stock solution in DMSO and storing it for a week at -20°C, I see a new peak in my HPLC analysis.

  • Most Probable Cause: The most likely culprit is hydrolysis due to the presence of water. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere if not handled properly. This moisture can slowly hydrolyze the chloroacetamide group.

  • Troubleshooting & Resolution Workflow:

    • Confirm Degradation: Run an LC-MS analysis if available to get the mass of the new peak. This can help confirm if it corresponds to a hydrolysis product (e.g., 2-hydroxy-N-(4-nitrophenyl)acetamide).

    • Evaluate Solvent Quality: Was an anhydrous grade of DMSO used? Was it from a freshly opened bottle? Solution: Use a new, sealed bottle of anhydrous DMSO. Use a syringe to pierce the septum seal rather than opening the cap to minimize moisture ingress.

    • Improve Handling Protocol:

      • Warm the DMSO bottle to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.

      • Prepare solutions under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).

      • Aliquot the stock solution into smaller, single-use vials immediately after preparation. This prevents contamination of the entire stock with each use.

    • Future Practice: For maximum stability, prepare solutions fresh before each experiment. If storage is unavoidable, store at -80°C.[5]

Below is a decision-making workflow for troubleshooting observed degradation.

G cluster_start cluster_check cluster_identify cluster_causes cluster_actions cluster_end start Degradation Observed (e.g., Color Change, New HPLC Peak) check_purity 1. Confirm & Quantify Degradation (HPLC, LC-MS) start->check_purity check_storage 2. Audit Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage identify_cause Identify Root Cause check_purity->identify_cause check_storage->identify_cause cause_light Photodegradation identify_cause->cause_light Light Exposure? cause_hydrolysis Hydrolysis identify_cause->cause_hydrolysis Moisture (Solvent/Air)? cause_thermal Thermal Stress identify_cause->cause_thermal High/Fluctuating Temp? action_light Corrective Action: - Use Amber Vials - Store in Darkness cause_light->action_light action_hydrolysis Corrective Action: - Use Anhydrous Solvents - Aliquot & Store at -80°C - Prepare Fresh cause_hydrolysis->action_hydrolysis action_thermal Corrective Action: - Store at -20°C - Avoid Temp Fluctuations cause_thermal->action_thermal cause_other Other (e.g., Oxidation) end_node Implement Corrective Actions & Re-test to Confirm Stability action_light->end_node action_hydrolysis->end_node action_thermal->end_node

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocol: Forced Degradation Study

To proactively understand the stability profile of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol is based on the principles outlined in the ICH Q1B guidelines.[8]

Objective: To identify potential degradation products and pathways under various stress conditions.

Analytical Method: A reverse-phase HPLC-UV method should be used.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute with the relevant stress medium for each experiment.

Stress Conditions Summary Table

Stress ConditionReagent/MethodTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60°C24, 48 hours
Basic Hydrolysis 0.1 M NaOHRoom Temp1, 4, 8 hours
Oxidative 3% H₂O₂Room Temp24 hours
Thermal Solid Compound80°C72 hours
Photolytic (ICH Q1B) Solid & Solution25°C≥1.2M lux-hrs & ≥200 W-hrs/m²

Step-by-Step Protocol:

  • Prepare Samples: For each condition (except thermal), add 1 mL of the 1 mg/mL stock solution to 9 mL of the stress reagent in a sealed vial. For the photolytic solution study, use a quartz vial. For the control, add 1 mL of stock to 9 mL of acetonitrile/water (50:50).

  • Acidic Hydrolysis:

    • Add stock solution to 0.1 M HCl.

    • Place the vial in a heating block at 60°C.

    • At 24 and 48 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Add stock solution to 0.1 M NaOH.

    • Keep at room temperature, protected from light.

    • At 1, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. Causality Note: Basic hydrolysis is often much faster than acidic hydrolysis for amides, hence the lower temperature and shorter time points.

  • Oxidative Degradation:

    • Add stock solution to 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute and inject directly into the HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount (approx. 10 mg) of the solid compound in an open glass vial.

    • Heat in an oven at 80°C for 72 hours.

    • After cooling, dissolve the solid in acetonitrile to 0.1 mg/mL for HPLC analysis. Note any change in physical appearance.

  • Photostability Testing:

    • Expose both the solid compound (thin layer in a petri dish) and a solution in acetonitrile/water (in a quartz vial) to a calibrated light source as per ICH Q1B guidelines.[8]

    • A parallel set of samples, wrapped in aluminum foil, must be used as dark controls to differentiate between light-induced and thermal degradation.

    • Analyze samples by HPLC after the required exposure duration.

Section 4: Potential Degradation Pathways

Understanding the likely chemical transformations is key to interpreting stability data. The primary degradation pathways for this compound are hydrolysis at two distinct sites.

G cluster_hydrolysis Hydrolysis Pathways cluster_photo Other Pathways compound This compound hydrolysis_amide 4-Nitroaniline + 2-Chloroacetic Acid compound->hydrolysis_amide H₂O (Acid/Base) Amide Cleavage hydrolysis_chloro 2-Hydroxy-N-(4-nitrophenyl)acetamide compound->hydrolysis_chloro H₂O C-Cl Substitution photolysis Complex Photodegradants (Responsible for color change) compound->photolysis Light (hv) Photochemical Reaction

Caption: Potential degradation pathways of the compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the acetamide scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. Among these, 2-Chloro-N-(4-nitrophenyl)acetamide has emerged as a compound of significant interest due to its potent antimicrobial and potential anticancer properties. This guide provides a comprehensive comparison of its efficacy with structurally similar compounds, supported by experimental data and detailed methodologies. Our objective is to offer researchers, scientists, and drug development professionals a critical analysis of its structure-activity relationships (SAR) and a practical framework for its evaluation.

Introduction to this compound: A Scaffold of Interest

This compound is a synthetic compound characterized by a central acetamide linkage, a chloroacetyl group, and a para-substituted nitrophenyl ring. The presence of the electrophilic chloro group and the electron-withdrawing nitro group are critical determinants of its bioactivity. These features are believed to contribute to its mechanism of action, which may involve covalent modification of biological targets. This compound serves as a valuable lead for the development of novel therapeutic agents, particularly in the realms of infectious diseases and oncology.

Comparative Efficacy Analysis

The efficacy of this compound is best understood through direct comparison with its structural analogs. The following sections present a detailed analysis of its antimicrobial and anticancer activities, with quantitative data summarized for clarity.

Antimicrobial Activity

The antimicrobial potential of chloroacetamide derivatives is well-documented, with the chloro group often enhancing the activity of the parent compound. A notable study highlights the superior efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide compared to its non-chlorinated counterpart against Klebsiella pneumoniae, a pathogen of significant clinical concern.[1][2]

CompoundTarget OrganismMIC (µg/mL)Reference
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae128[1]
N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae256[1]
2-Chloro-N-(2-hydroxyphenyl)acetamideCandida albicans- (96.6% inhibition)[1]
N-(2-hydroxyphenyl)acetamideCandida albicansInactive[1]

The data clearly indicates that the presence of the chloro atom at the alpha-carbon of the acetamide moiety doubles the antibacterial potency against K. pneumoniae.[1] This enhancement is a recurring theme in the structure-activity relationship of this class of compounds.

Anticancer Activity

The nitrophenylacetamide scaffold has also been explored for its anticancer potential. The position and nature of substituents on the phenyl ring play a crucial role in modulating cytotoxic activity. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that compounds bearing a nitro group exhibit greater cytotoxicity than those with a methoxy group.[3][4]

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[3][4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[3][4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[3][4]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[3][4]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[3][4]

These findings underscore the importance of the nitro group in conferring anticancer activity. The para-nitro substituted compound, which is structurally very similar to our topic compound, shows significant activity against breast cancer cells, comparable to the reference drug imatinib.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the antimicrobial and anticancer activities of these compounds.

Minimum Inhibitory Concentration (MIC) Determination Protocol

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually assess turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with compound seed_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_compound Incubate (e.g., 48h) treat_cells->incubate_compound add_mtt Add MTT reagent incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action and Structure-Activity Relationship

The precise mechanism of action for this compound is likely multifactorial. However, based on its chemical structure and the activities of related compounds, we can propose a model centered on its electrophilic nature.

Proposed Mechanism of Action: The chloroacetyl group is a key pharmacophore that can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of essential enzymes. In bacteria, a potential target is penicillin-binding protein, which would disrupt cell wall synthesis and lead to cell lysis.[2] In cancer cells, it may inhibit critical enzymes involved in cell proliferation or survival pathways. The nitrophenyl group can influence the compound's electronic properties, cell permeability, and binding to the target site.

Caption: Key structure-activity relationships of this compound.

Conclusion

This compound stands out as a promising scaffold for the development of novel antimicrobial and anticancer agents. Comparative analysis reveals that the chloro and nitro functional groups are critical for its potent biological activity. The provided experimental protocols offer a standardized approach for the evaluation of this and similar compounds. Further research should focus on elucidating its precise molecular targets and optimizing its structure to enhance efficacy and selectivity, paving the way for its potential translation into clinical applications.

References

A Comparative Guide to the In Vivo Validation of 2-Chloro-N-(4-nitrophenyl)acetamide's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount. This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-N-(4-nitrophenyl)acetamide, a compound with putative antibacterial properties. As Senior Application Scientists, we present a technical comparison with established antibiotics, supported by detailed experimental protocols, to rigorously assess its therapeutic potential.

Introduction: The Rationale for a New Chloroacetamide Antibacterial

Chloroacetamide derivatives have emerged as a promising class of compounds with a range of biological activities. Recent in vitro studies on structurally similar molecules, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated activity against clinically relevant pathogens like Klebsiella pneumoniae[1][2][3][4][5][6]. This suggests that this compound may also possess antibacterial efficacy. However, translating in vitro minimum inhibitory concentrations (MICs) into in vivo success requires robust animal models that mimic human infections. This guide will focus on the validation of this compound's activity against Gram-negative bacteria, a significant threat to public health.

Comparative Framework: Benchmarking Against the Gold Standard

To establish the therapeutic potential of this compound, its in vivo efficacy must be compared against a standard-of-care antibiotic. For infections caused by multidrug-resistant Gram-negative pathogens, a relevant comparator is a carbapenem antibiotic, such as meropenem. This comparison will provide crucial data on relative potency and potential advantages.

Table 1: Physicochemical and In Vitro Properties of Test Compounds

CompoundMolecular WeightLogP (predicted)In Vitro MIC against K. pneumoniae (ATCC 13883)
This compound214.61 g/mol 2.1Data to be determined
Meropenem383.46 g/mol -1.9≤1 µg/mL

In Vivo Efficacy Models: From Systemic to Localized Infections

The selection of an appropriate animal model is critical for evaluating the potential of a new antibacterial agent.[7] Murine models are frequently utilized due to their cost-effectiveness and physiological similarities to humans in key aspects of infection and immunity.[7] We will focus on two well-established models: the murine sepsis model for systemic infections and the neutropenic thigh model for localized deep-tissue infections.[7]

Murine Sepsis Model

This model is invaluable for assessing an antibacterial agent's ability to clear bacteria from the bloodstream and prevent mortality from systemic infection.[7]

Experimental Workflow: Murine Sepsis Model

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Pathogen Culture (K. pneumoniae) C Intraperitoneal Injection of K. pneumoniae A->C B Animal Acclimatization (BALB/c mice) B->C D Administer Test Compound (this compound) C->D Post-infection E Administer Comparator (Meropenem) C->E Post-infection F Administer Vehicle Control C->F Post-infection G Monitor Survival (up to 7 days) D->G E->G F->G H Collect Blood for Bacterial Load (CFU) G->H At defined time points

Caption: Workflow for the murine sepsis model.

Step-by-Step Protocol:

  • Pathogen Preparation: Culture a virulent strain of Klebsiella pneumoniae to mid-logarithmic phase.

  • Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for a minimum of 3 days.

  • Infection: Induce sepsis by intraperitoneal injection of a lethal dose of K. pneumoniae.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, comparator, or vehicle control via a relevant route (e.g., intravenous or subcutaneous).

  • Monitoring: Observe the animals for signs of morbidity and record survival for up to 7 days.

  • Endpoint Analysis: At predetermined time points, collect blood samples to determine the bacterial load (Colony Forming Units per milliliter).

Neutropenic Thigh Infection Model

This model is particularly useful for evaluating drug efficacy in a localized, deep-tissue infection, especially in an immunocompromised host.[7]

Experimental Workflow: Neutropenic Thigh Model

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis A Induce Neutropenia (Cyclophosphamide) C Intramuscular Injection into Thigh A->C Prior to infection B Pathogen Culture (K. pneumoniae) B->C D Administer Test Compound C->D Post-infection E Administer Comparator C->E Post-infection F Administer Vehicle Control C->F Post-infection G Harvest Thigh Muscle D->G At 24 hours E->G At 24 hours F->G At 24 hours H Homogenize Tissue G->H I Determine Bacterial Load (CFU/gram) H->I

Caption: Workflow for the neutropenic thigh infection model.

Step-by-Step Protocol:

  • Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide.

  • Pathogen Preparation: Prepare an inoculum of K. pneumoniae.

  • Infection: Inject the bacterial suspension into the thigh muscle of the neutropenic mice.

  • Treatment: Initiate treatment with the test compound, comparator, or vehicle control at a specified time post-infection.

  • Endpoint Analysis: At 24 hours post-treatment, euthanize the animals, harvest the infected thigh muscle, homogenize the tissue, and determine the bacterial load.

Pharmacokinetic and Toxicological Profiling

A preliminary assessment of the compound's pharmacokinetic (PK) and toxicological profile is essential.

Table 2: Key Pharmacokinetic and Toxicological Parameters

ParameterThis compoundMeropenem
Pharmacokinetics
Half-life (t1/2)To be determined~1 hour
CmaxTo be determinedDose-dependent
BioavailabilityTo be determinedIV administration: 100%
Toxicology
Acute Toxicity (LD50)To be determined>5000 mg/kg (mice)
Organ-specific toxicityTo be determined via histopathologyGenerally well-tolerated

Data Interpretation and Future Directions

The primary efficacy endpoint in the sepsis model is survival, while in the thigh model, it is the reduction in bacterial load compared to the vehicle control. A statistically significant improvement in survival and a reduction in bacterial burden by this compound, comparable or superior to meropenem, would warrant further investigation.

Signaling Pathway: Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, related compounds have been suggested to interfere with essential bacterial processes. For instance, some acetamides may act on penicillin-binding proteins, leading to cell lysis.[3][5][6]

Compound This compound PBP Penicillin-Binding Protein (PBP) Compound->PBP Inhibition CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Putative mechanism of action via PBP inhibition.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound's antibacterial activity. By employing established infection models and comparing against a clinically relevant antibiotic, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. The experimental protocols provided herein serve as a robust starting point for these crucial preclinical studies.

References

A Comparative Guide to the Experimental Validation of 2-Chloro-N-(4-nitrophenyl)acetamide: Synthesis, Characterization, and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of 2-Chloro-N-(4-nitrophenyl)acetamide, a key chemical intermediate. We move beyond simple data presentation to offer a cross-validation of its experimental properties, comparing its performance and characteristics with relevant structural analogs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's synthesis, characterization, and potential applications grounded in verifiable experimental data.

Introduction: The Significance of an Activated Acetanilide

This compound, hereafter referred to as CNPA, is a member of the N-arylacetamides, a class of compounds that serve as significant intermediates in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. Its structure is characterized by three key features: an amide linkage, an electron-withdrawing nitro group on the phenyl ring, and a reactive chloroacetyl group. This combination makes CNPA a versatile building block, particularly for nucleophilic substitution reactions where the chlorine atom is easily displaced.[1][2]

Notably, CNPA and its derivatives are precursors for more complex molecules with therapeutic potential. For instance, related structures have been used to synthesize maternal embryonic leucine zipper kinase (MELK) inhibitors, which have demonstrated anticancer activity.[3][4] This guide will dissect the standard synthesis of CNPA, provide a framework for its robust characterization, and compare its bioactivity profile with a key structural analog to highlight the critical role of its chloro-substituent.

Synthesis: A Comparative Look at Acylation Reactions

The most common and efficient method for synthesizing CNPA is the N-acylation (specifically, chloroacetylation) of 4-nitroaniline.[5] This reaction involves treating the primary amine with a chloroacetylating agent.

Standard Experimental Protocol: Chloroacetylation of 4-Nitroaniline

This protocol represents a consensus methodology derived from established literature.[6][7]

Objective: To synthesize this compound from 4-nitroaniline and chloroacetyl chloride.

Reagents & Materials:

  • 4-Nitroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or Sodium Acetate (used as a base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, Benzene)

  • Ethyl acetate (for workup/recrystallization)

  • Water (for washing)

  • Standard laboratory glassware, magnetic stirrer, ice bath, reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like DCM.[8][9] The use of a base is critical to neutralize the HCl gas that is generated as a byproduct of the reaction, driving the equilibrium towards the product.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a crucial step to control the exothermicity of the acylation reaction and prevent potential side reactions.

  • Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride (1.2 equivalents), dissolved in a small amount of the same anhydrous solvent, to the cooled mixture. A slow, dropwise addition is essential to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours (typically 2-20 hours).[9][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with water and brine to remove the base's salt (e.g., triethylammonium chloride) and any unreacted starting materials.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol or ethyl acetate, to yield the final product.[6][7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Purification PNA 4-Nitroaniline Setup Dissolve in Anhydrous Solvent PNA->Setup CAC Chloroacetyl Chloride Add Slow Addition CAC->Add Base Base (e.g., Et3N) Base->Setup Cool Cool to 0°C Setup->Cool Cool->Add React Stir at RT Add->React Wash Aqueous Wash React->Wash Dry Dry & Evaporate Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Product Pure 2-Chloro-N- (4-nitrophenyl)acetamide Recrystallize->Product

Caption: General workflow for the synthesis of CNPA.

Physicochemical and Spectroscopic Cross-Validation

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Data from multiple sources have been consolidated for cross-validation.

Core Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂O₃[11][12]
Molecular Weight 214.61 g/mol [11][12]
Appearance Yellow solid / needle-like crystals[12]
Melting Point 183-185°C[6]

Note: Reported melting points can vary slightly based on purity and experimental conditions. A sharp melting point range is indicative of high purity.

Spectroscopic Signature

While full spectra require direct experimental acquisition, a validated spectroscopic profile can be established from literature and database entries.

TechniqueExpected SignatureRationale & Source(s)
¹H NMR Signals for aromatic protons (typically two doublets in the 7.5-8.5 ppm range), a singlet for the N-H proton (can be broad, >8.5 ppm), and a singlet for the -CH₂Cl protons (~4.3 ppm).The distinct electronic environments of the protons account for this pattern.[9]
¹³C NMR Signals for aromatic carbons (115-150 ppm), a carbonyl carbon (~165 ppm), and a methylene carbon (-CH₂Cl, ~40-45 ppm).Chemical shifts are consistent with a substituted acetanilide structure.[11]
IR Spectroscopy Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching (~1200-1300 cm⁻¹).These absorption bands confirm the presence of the key functional groups (amide, nitro group, aromatic ring).[9]
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 214 and 216 in an approximate 3:1 ratio.This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.[11]

Comparative Analysis: The Critical Role of the Chloro Substituent

To understand the contribution of the chloroacetyl moiety to the compound's bioactivity, we compare it with its unchlorinated analog. While direct data for the unchlorinated version of CNPA is sparse, a compelling case study on a structurally similar pair, N-(4-fluoro-3-nitrophenyl)acetamide (Analog 1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Analog 2) , provides profound insight.[9][13]

Head-to-Head Bioactivity Comparison
CompoundStructure HighlightAntibacterial Activity vs. K. pneumoniae (MIC)Key FindingSource(s)
Analog 1 -COCH₃ group> 1024 µg/mL (Inactive)The simple acetamide shows no significant antibacterial effect.[9][13]
Analog 2 -COCH₂Cl group512 µg/mLThe addition of a single chlorine atom imparts measurable antibacterial activity.[9][13]

This comparison strongly suggests that the α-chloro substitution is essential for the antimicrobial activity of this class of molecules.[9][13] The electrophilic nature of the carbon attached to the chlorine likely facilitates interaction with biological nucleophiles, such as residues in bacterial enzymes.[9][13][14]

Impact of Structural Modification on Bioactivity

StructureActivity cluster_analog1 Analog 1: N-(4-fluoro-3-nitrophenyl)acetamide cluster_analog2 Analog 2: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide A1 Structure (R = H) R1 Lacks reactive site A2 Structure (R = Cl) A1->A2 Addition of Chlorine B1 Inactive vs. K. pneumoniae (MIC >1024 µg/mL) B2 Active vs. K. pneumoniae (MIC = 512 µg/mL) B1->B2 Induces Bioactivity R2 Adds electrophilic carbon

Caption: Structure-activity relationship showing the impact of α-chlorination.

Biological Performance: Antibacterial Potential

While CNPA itself is primarily a synthetic intermediate, its close structural analogs have been evaluated for direct biological effects, providing a strong rationale for its use in drug discovery pipelines.

Antibacterial Activity Against Klebsiella pneumoniae

Klebsiella pneumoniae is a significant Gram-negative pathogen known for high rates of drug resistance.[8][15] Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed that while its standalone activity is moderate (MIC of 512 µg/mL), its true potential emerges when used in combination with conventional antibiotics.[15]

Synergistic Effects with Beta-Lactam Antibiotics

The combination of this acetamide with carbapenem antibiotics (meropenem and imipenem) demonstrated a synergistic effect against K. pneumoniae.[8][16][17][18] Synergy means the combined effect of the two drugs is significantly greater than the sum of their individual effects, allowing for lower, more effective concentrations of the conventional antibiotic.[8][16]

Antibiotic CombinationObserved Effect vs. K. pneumoniaeImplication for Drug Development
Acetamide + MeropenemSynergism Potential to restore efficacy of a last-resort antibiotic.
Acetamide + ImipenemSynergism Reduces the concentration needed for bacterial killing.[8][16]
Acetamide + CiprofloxacinAdditivityCombination is effective but not synergistic.
Acetamide + CeftazidimeIndifferenceNo beneficial or detrimental interaction observed.

Data sourced from studies on the fluoro-substituted analog.[8][15][16][17]

Proposed Mechanism of Action

The antibacterial action is hypothesized to involve the inhibition of Penicillin-Binding Proteins (PBPs), essential enzymes for bacterial cell wall synthesis.[9][13][14] The chloroacetamide moiety can act as an alkylating agent, forming a covalent bond with the PBP active site, thereby inactivating the enzyme and leading to cell lysis.

Mechanism Acetamide 2-Chloro-N-aryl-acetamide Reactive -CH₂Cl PBP Penicillin-Binding Protein (PBP) Active Site Acetamide:f0->PBP:f0 Alkylation Inactivated Inactivated PBP Covalently Bound PBP->Inactivated Inhibition Lysis Cell Wall Synthesis Blocked → Cell Lysis Inactivated->Lysis

References

The Pivotal Precursor: A Comparative Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide's Role in the Synthesis of Nintedanib Versus Standard of Care Therapies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the journey from a simple chemical precursor to a life-altering therapeutic is a testament to the intricate dance of synthetic chemistry and clinical science. This guide delves into the significance of 2-Chloro-N-(4-nitrophenyl)acetamide , a critical intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Nintedanib. While not a therapeutic agent itself, its role as a foundational building block for a standard of care drug in idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC) warrants a comprehensive comparison. We will explore the synthetic pathway leading to Nintedanib, its mechanism of action, and how it stands against other established treatments for these devastating diseases.

From Precursor to Potent Inhibitor: The Synthesis of Nintedanib

The journey to Nintedanib, a cornerstone in the management of IPF and a valuable asset in oncology, begins with fundamental chemical transformations. This compound serves as a key electrophilic component, primed for nucleophilic substitution, a common yet powerful strategy in medicinal chemistry.

The synthesis of Nintedanib is a multi-step process that hinges on the precise construction of its complex indolinone core. A crucial step involves the reaction of a derivative of this compound with an aniline derivative, forming a key carbon-nitrogen bond that constitutes the backbone of the final drug molecule.

Experimental Protocol: A Representative Synthetic Step

A generalized protocol for a key bond-forming reaction in the synthesis of Nintedanib, illustrating the utility of chloroacetamide intermediates, is as follows:

  • Reaction Setup: To a solution of an appropriate aniline derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), is added a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents).

  • Addition of the Chloroacetamide: A solution of a 2-chloro-N-arylacetamide derivative (such as a methylated form of this compound) (1.1 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired intermediate.

This seemingly straightforward chemical step is a testament to the careful design and optimization required in pharmaceutical synthesis, where yield, purity, and scalability are paramount.

Nintedanib Synthesis Pathway p-nitroaniline p-nitroaniline 2_chloro_N_4_nitrophenyl_acetamide This compound p-nitroaniline->2_chloro_N_4_nitrophenyl_acetamide Acylation chloroacetyl_chloride chloroacetyl_chloride chloroacetyl_chloride->2_chloro_N_4_nitrophenyl_acetamide methylation Methylation 2_chloro_N_4_nitrophenyl_acetamide->methylation methylated_intermediate 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide methylation->methylated_intermediate condensation Condensation methylated_intermediate->condensation aniline_derivative Aniline Derivative aniline_derivative->condensation nintedanib_precursor Nintedanib Precursor condensation->nintedanib_precursor cyclization Cyclization & Further Steps nintedanib_precursor->cyclization nintedanib Nintedanib cyclization->nintedanib

Caption: Simplified synthetic pathway of Nintedanib.

Nintedanib: A Multi-Targeted Approach to Disease Modification

Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2] Its therapeutic effects in both IPF and NSCLC stem from its ability to simultaneously block several key signaling cascades implicated in the pathogenesis of these diseases.

Mechanism of Action

Nintedanib targets the following receptor tyrosine kinases:

  • Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Involved in fibroblast proliferation and migration.[3]

  • Fibroblast Growth Factor Receptor (FGFR) 1, 2, and 3: Key regulators of fibroblast proliferation, differentiation, and extracellular matrix deposition.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) 1, 2, and 3: Crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[1]

  • Fms-like tyrosine kinase-3 (FLT3) and Colony-Stimulating Factor-1-Receptor (CSF1R): Also implicated in cell proliferation and survival.[2]

By inhibiting these receptors, Nintedanib effectively disrupts the signaling pathways that drive the excessive proliferation and activation of fibroblasts in IPF, and the growth and vascularization of tumors in NSCLC.[2][3]

Nintedanib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR signaling_cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) PDGFR->signaling_cascade FGFR FGFR FGFR->signaling_cascade VEGFR VEGFR VEGFR->signaling_cascade Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits cellular_response Gene Expression leading to: - Fibroblast Proliferation & Migration - Angiogenesis - Tumor Growth signaling_cascade->cellular_response

Caption: Nintedanib's inhibition of key tyrosine kinase receptors.

Nintedanib in Idiopathic Pulmonary Fibrosis: A Comparative Overview

Idiopathic pulmonary fibrosis is a relentless and progressive lung disease with a grim prognosis. The standard of care has evolved significantly with the approval of two antifibrotic agents: Nintedanib and Pirfenidone.[4][5]

FeatureNintedanib (Ofev®)Pirfenidone (Esbriet®)
Mechanism of Action Multi-tyrosine kinase inhibitor (PDGFR, FGFR, VEGFR)[1][2]Primarily inhibits TGF-β signaling, with anti-inflammatory and antifibrotic effects[6]
Efficacy Slows the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo.[1]Also slows the decline in FVC, with studies showing a significant reduction in disease progression.[4]
Dosing 150 mg twice daily[4]801 mg three times daily[4]
Common Side Effects Diarrhea, nausea, abdominal pain, vomiting, liver enzyme elevation, decreased appetite, and weight loss.[5]Nausea, rash, photosensitivity, fatigue, diarrhea, and dyspepsia.[5]

Both Nintedanib and Pirfenidone have demonstrated efficacy in slowing the progression of IPF, offering patients a significant therapeutic benefit where previously there were limited options.[6] The choice between the two often comes down to patient-specific factors, including comorbidities and potential side effect profiles.

Nintedanib in Non-Small Cell Lung Cancer: A Place in a Complex Armamentarium

The treatment of NSCLC is highly nuanced, with therapeutic decisions guided by tumor histology, molecular characteristics, and stage of the disease.[7][8] While platinum-based chemotherapy has long been a cornerstone of treatment, the advent of targeted therapies and immunotherapies has revolutionized the management of NSCLC.[9]

Nintedanib, in combination with docetaxel, is approved for the treatment of patients with locally advanced, metastatic, or locally recurrent NSCLC of adenocarcinoma tumor histology after first-line chemotherapy.

A comparison with other standard of care options is presented below:

Treatment ModalityMechanism of ActionPatient Population
Nintedanib + Docetaxel Tyrosine kinase inhibitor (angiogenesis inhibitor) + microtubule inhibitorSecond-line treatment for adenocarcinoma NSCLC
Platinum-based Doublets (e.g., Cisplatin + Pemetrexed) DNA cross-linking agents leading to apoptosisFirst-line treatment for non-squamous NSCLC
Targeted Therapies (e.g., Osimertinib) EGFR tyrosine kinase inhibitorNSCLC with specific EGFR mutations
Immunotherapies (e.g., Pembrolizumab) PD-1/PD-L1 checkpoint inhibitors, restoring anti-tumor T-cell activityNSCLC with high PD-L1 expression or in combination with chemotherapy

The role of Nintedanib in NSCLC is more defined to a specific patient population in the second-line setting. Its anti-angiogenic mechanism provides a distinct therapeutic strategy compared to the cytotoxic, targeted, or immune-mediated approaches of other standard of care drugs.

Conclusion: The Unseen Importance of a Chemical Intermediate

While this compound will never be prescribed to a patient, its significance in the therapeutic landscape is undeniable. As a critical building block for Nintedanib, it represents the foundational chemistry that enables the development of life-extending medications. The comparison of Nintedanib to other standard of care drugs in IPF and NSCLC highlights the continuous innovation in drug development, where diverse mechanisms of action are leveraged to combat complex diseases. The story of this compound is a powerful reminder that behind every groundbreaking therapy lies a series of elegant and essential chemical transformations.

References

Independent Verification of the Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and independent verification of 2-Chloro-N-(4-nitrophenyl)acetamide. Moving beyond a simple recitation of steps, this document elucidates the causal factors behind experimental choices, offers a comparative analysis of synthetic methodologies, and establishes a robust framework for the self-validation of the final product. Our focus is on empowering researchers with the knowledge to not only replicate a synthesis but to understand, troubleshoot, and adapt it to their specific needs.

Introduction: The Imperative of Independent Verification in Synthetic Chemistry

In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's identity and purity is paramount. The biological activity and physical properties of a compound are intrinsically linked to its precise chemical structure. Therefore, the independent verification of a synthesized compound, such as this compound, is not merely a procedural formality but a cornerstone of scientific rigor. This guide will walk you through the synthesis and, critically, the multifaceted process of ensuring you have indeed produced the target molecule to the required purity.

The Primary Synthetic Route: Acylation of p-Nitroaniline

The most prevalent and well-documented method for the synthesis of this compound is the nucleophilic acyl substitution of p-nitroaniline with chloroacetyl chloride. This reaction is favored for its straightforwardness and generally good yields.

Reaction Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the amino group of p-nitroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. The presence of the nitro group on the phenyl ring, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but has a lesser deactivating effect on the nucleophilicity of the amino group for this type of reaction.

Reaction_Mechanism pNA p-Nitroaniline Attack Nucleophilic Attack pNA->Attack CAC Chloroacetyl Chloride CAC->Attack Product This compound Intermediate Tetrahedral Intermediate Attack->Intermediate Formation Collapse Collapse & Chloride Expulsion Intermediate->Collapse Rearrangement Collapse->Product

Caption: General workflow of the synthesis of this compound.

Detailed Experimental Protocol (Conventional Heating)

This protocol is a robust and widely cited method for the synthesis of the target compound.

Materials:

  • p-Nitroaniline

  • Chloroacetyl chloride

  • Ethyl acetate

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-nitroaniline (10.0 g) and chloroacetyl chloride (15 ml).

  • Reflux: Heat the mixture to reflux and maintain for 1 hour with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate. Transfer the solution to a separatory funnel and wash three times with deionized water to remove any unreacted starting materials and water-soluble byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from ethanol to yield the final product.[1]

Comparative Analysis of Synthetic Methodologies

While the conventional heating method is reliable, alternative approaches offer potential advantages in terms of reaction time, yield, and environmental impact.

Method Description Advantages Disadvantages References
Conventional Heating Reaction of p-nitroaniline and chloroacetyl chloride with or without a solvent under reflux.Simple setup, well-established.Longer reaction times, potential for side reactions with prolonged heating.[1]
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times (minutes vs. hours), often higher yields.Requires specialized microwave reactor equipment.[2]
Green Synthesis (Aqueous Conditions) The reaction is carried out in an aqueous medium, often with a phase-transfer catalyst or surfactant.Environmentally friendly (avoids volatile organic solvents), simplified work-up.May require optimization of catalyst and reaction conditions for high yields.[3]

Independent Verification Protocol: A Multi-Technique Approach

Confirming the identity and purity of the synthesized this compound requires a combination of analytical techniques.

Verification_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) Start->TLC Purity Check MP Melting Point Determination TLC->MP If pure IR Infrared (IR) Spectroscopy MP->IR Confirm Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) IR->NMR Structural Elucidation MS Mass Spectrometry (MS) NMR->MS Confirm Molecular Weight Final Verified Product MS->Final

Caption: A typical workflow for the independent verification of a synthesized compound.

Expected Analytical Data
Technique Expected Result Reference
Melting Point 183-185 °C[1]
IR (Infrared) Spectroscopy (cm⁻¹) ~3279 (N-H stretch), ~1670 (C=O stretch, amide I), ~1591 (N-H bend, amide II), ~1502 (C-N stretch), ~850 (C-Cl stretch)[4]
¹H NMR (Proton NMR) Predicted: Aromatic protons (doublets around 7.8-8.3 ppm), NH proton (singlet, downfield), CH₂ protons (singlet around 4.3 ppm). Note: Specific shifts can vary based on solvent.[5] (by analogy)
¹³C NMR (Carbon NMR) Predicted: Carbonyl carbon (~165 ppm), aromatic carbons (119-145 ppm), CH₂ carbon (~43 ppm). Note: Specific shifts can vary based on solvent.[5] (by analogy)
Mass Spectrometry (MS) Molecular Ion (M⁺) peak at m/z 214 and 216 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).[6]
Step-by-Step Verification Methodologies

4.2.1. Thin Layer Chromatography (TLC):

  • Purpose: To assess the purity of the product and monitor the progress of the reaction.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot the crude product, the recrystallized product, and the starting material (p-nitroaniline) side-by-side.

    • Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane mixture).

    • Visualize the spots under UV light. A pure product should show a single spot with a distinct Rf value from the starting material.

4.2.2. Melting Point Determination:

  • Purpose: A sharp melting point close to the literature value is a good indicator of purity.

  • Procedure:

    • Pack a small amount of the dried, recrystallized product into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

    • Compare the observed melting point with the literature value (183-185 °C).[1]

4.2.3. Infrared (IR) Spectroscopy:

  • Purpose: To identify the key functional groups present in the molecule.

  • Procedure:

    • Prepare a sample (e.g., KBr pellet or as a thin film).

    • Acquire the IR spectrum.

    • Identify characteristic peaks for the N-H bond, the amide C=O bond, and the C-Cl bond, and compare them to the expected values.

4.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed information about the molecular structure, including the connectivity of atoms.

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The electron-withdrawing nitro group will shift these protons downfield.

    • Amide Proton (N-H): A singlet, typically broad, in the downfield region (around 10-11 ppm).

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the chloroacetyl group.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typical for an amide carbonyl.

    • Aromatic Carbons: Four signals for the aromatic carbons, with two having higher intensity due to symmetry.

    • Methylene Carbon (-CH₂-): A signal for the carbon attached to the chlorine atom.

4.2.5. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

  • Procedure:

    • Introduce a sample into the mass spectrometer.

    • Observe the molecular ion peak. For this compound, expect a pair of peaks at m/z 214 and 216, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).[6]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Minimize transfers between glassware.
Product is an oil or fails to crystallize Presence of impurities.Re-purify by column chromatography. Ensure the starting materials are pure.
Residual solvent.Dry the product under high vacuum for an extended period.
Broad melting point range Impure product.Recrystallize the product again from a suitable solvent system.
Unexpected peaks in NMR/IR spectra Presence of unreacted starting materials.Compare the product spectra with the spectra of the starting materials. Re-purify if necessary.
Di-acylation of the amine.Use a slight excess of the p-nitroaniline to favor mono-acylation.
Hydrolysis of chloroacetyl chloride to chloroacetic acid.Ensure all glassware is dry and use anhydrous solvents.

Conclusion

The successful synthesis and independent verification of this compound is a testament to meticulous experimental technique and a thorough understanding of the underlying chemical principles. By employing a multi-faceted analytical approach, researchers can be confident in the identity and purity of their synthesized compounds, a critical prerequisite for meaningful downstream applications in drug discovery and materials science. This guide provides a comprehensive framework for achieving this goal, encouraging a proactive and informed approach to chemical synthesis.

References

The Chloro-Acetamide Moiety: A Double-Edged Sword in Drug Discovery - A Comparative Guide to 2-Chloro-N-(4-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically influence the biological activity of a molecule. The 2-chloro-N-aryl acetamide scaffold is a prime example of a privileged structure, demonstrating a versatile range of bioactivities, from potent antimicrobial effects to promising anticancer properties. This guide provides an in-depth comparison of 2-chloro-N-(4-nitrophenyl)acetamide derivatives, elucidating their structure-activity relationships (SAR) and exploring the experimental data that underscore their therapeutic potential. We will delve into the causality behind experimental designs and present self-validating protocols for researchers in drug development.

The Crucial Role of the α-Chloro Group: A Gateway to Enhanced Bioactivity

The presence of a chlorine atom on the α-carbon of the acetamide moiety is a cornerstone of the biological activity observed in this class of compounds. This seemingly simple halogenation has profound implications for the molecule's reactivity and interaction with biological targets. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon and the adjacent methylene carbon, making the molecule more susceptible to nucleophilic attack. This increased reactivity is believed to be a key factor in its mechanism of action, particularly in its antimicrobial effects where it can alkylate essential biomolecules within pathogens.

A compelling illustration of the chloro-group's importance is seen in the comparative antimicrobial activity of N-(2-hydroxyphenyl)acetamide and its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide. While the former shows no activity against Candida albicans, the latter inhibits 96.6% of C. albicans strains, highlighting that the addition of the chloro atom is essential for its antifungal properties[1].

Antimicrobial Activity: A Detailed Structure-Activity Relationship

The 2-chloro-N-aryl acetamide backbone has been extensively explored for its antimicrobial properties. The substitution pattern on the N-phenyl ring plays a critical role in modulating the potency and spectrum of activity.

Influence of Phenyl Ring Substituents

A systematic study of twelve N-(substituted phenyl)-2-chloroacetamides against a panel of microbes provides significant insights into the SAR of this class. The biological activity of these derivatives varies with the position and nature of the substituents on the phenyl ring. Generally, compounds bearing halogenated p-substituents, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, exhibit high activity. This is attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayer of microbial cell membranes[2].

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives, demonstrating the impact of different substituents.

Compound IDSubstituent on Phenyl RingMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
SP1 H250500500
SP4 4-Cl125250250
SP5 4-F125250250
SP7 4-NO2250500500
SP12 3-Br125250250

Data synthesized from Bogdanović A, et al. (2021)[2].

These data clearly indicate that electron-withdrawing groups at the para-position of the phenyl ring, particularly halogens, enhance the antimicrobial activity compared to the unsubstituted analog.

Case Study: 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae

Further supporting the significance of the substitution pattern, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) has been investigated for its activity against the opportunistic pathogen Klebsiella pneumoniae. While CFA itself displays a moderate MIC of 512 µg/mL against several strains, its true potential may lie in synergistic combinations with conventional antibiotics. Studies have shown that CFA in combination with meropenem and imipenem exhibits a synergistic effect, reducing the concentrations of these antibiotics required to kill the bacteria.[3][4] This suggests that CFA could act as an adjuvant, potentiating the efficacy of existing antibacterial drugs.

The proposed mechanism for its antibacterial action is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. This inhibition leads to cell lysis and bacterial death.

Anticancer Potential: Targeting Cell Proliferation and Inducing Apoptosis

Beyond their antimicrobial effects, 2-chloro-N-aryl acetamides have emerged as a promising scaffold for the development of anticancer agents. Their mechanism of action in cancer cells is multifaceted, primarily involving the induction of programmed cell death, or apoptosis.

Structure-Activity Relationship in Anticancer Activity

The anticancer potency of phenylacetamide derivatives is also heavily influenced by the substituents on the phenyl ring. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that compounds with a nitro group generally demonstrate higher cytotoxic effects than those with a methoxy group[5]. For instance, the IC50 value of a derivative with a p-nitro substituent against the MCF-7 breast cancer cell line was 100 µM, which was comparable to the reference drug imatinib (IC50 = 98 µM) in that specific study[5].

Another study on 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol showed that these compounds exhibited significant cytotoxicity against pancreatic (PANC-1), liver (HepG2), and breast (MCF7) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range[6].

The following table presents a selection of IC50 values for different phenylacetamide derivatives against various cancer cell lines.

Compound ClassCancer Cell LineRepresentative IC50 (µM)
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100
Phenylacetamide derivative 3dMDA-MB-468 (Breast)0.6
Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6

Data synthesized from multiple sources[5][7].

Mechanism of Anticancer Action: Induction of Apoptosis

The primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. Phenylacetamide derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[7].

Key molecular events in this process include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, an increase in caspase-3 activity is a hallmark of apoptosis induction by these compounds[7]. Furthermore, the upregulation of Fas Ligand (FasL) suggests the involvement of the extrinsic pathway[7].

Another potential mechanism of action for 2-chloroacetamides is the inhibition of glutathione S-transferase (GST). GST is an enzyme often overexpressed in cancer cells and contributes to drug resistance. By forming conjugates with glutathione, the 2-chloroacetamide derivatives may inhibit GST activity, rendering the cancer cells more susceptible to therapeutic agents.[3]

Below is a diagram illustrating the proposed apoptotic pathways activated by 2-chloro-N-phenylacetamide derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Upregulation Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Upregulation CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 Downregulation Bcl2->CytoC CytoC->Caspase3 Chloroacetamide 2-Chloro-N-phenylacetamide Derivative Chloroacetamide->FasL Chloroacetamide->Bax Chloroacetamide->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathways induced by 2-chloro-N-phenylacetamide derivatives.

Experimental Protocols

For researchers aiming to explore this chemical space, the following are representative, self-validating protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Chloro-N-(substituted phenyl)acetamide Derivatives

This protocol outlines a common and effective method for the acylation of substituted anilines with chloroacetyl chloride.

Materials:

  • Substituted aniline (e.g., 4-nitroaniline) (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) or other suitable base (1.2 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution sequentially in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The following diagram illustrates the general synthetic workflow.

synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aniline Substituted Aniline Reaction Acylation Reaction Aniline->Reaction Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Reaction Solvent DCM Solvent->Reaction Base TEA Base->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product 2-Chloro-N-(substituted phenyl)acetamide Purification->Product

Caption: General workflow for the synthesis of 2-chloro-N-(substituted phenyl)acetamide derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the anticancer activity of the compounds by measuring cell viability.

Materials:

  • Synthesized compounds

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies clearly demonstrate that the biological activity of these compounds can be finely tuned by modifying the substitution pattern on the N-phenyl ring. The presence of the α-chloro group is fundamental to their bioactivity, and electron-withdrawing substituents on the phenyl ring generally enhance both antimicrobial and anticancer properties. The ability of these compounds to induce apoptosis in cancer cells through multiple pathways makes them particularly attractive candidates for further development. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives in this promising class of molecules, paving the way for the potential discovery of novel drugs to combat infectious diseases and cancer.

References

comparing the spectroscopic data of synthesized 2-Chloro-N-(4-nitrophenyl)acetamide with literature values

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental spectroscopic data for synthesized 2-Chloro-N-(4-nitrophenyl)acetamide with established literature values. As a crucial intermediate in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds, rigorous verification of its molecular structure is paramount. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to ensure the integrity of their synthetic pathways and final products.

We will delve into the synthesis of the title compound and its characterization using Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). The causality behind experimental choices and the interpretation of the resulting data will be explained, grounding the comparison in the fundamental principles of these powerful analytical techniques.[1][2]

Molecular Structure

A clear understanding of the target molecule's structure is essential before analyzing its spectroscopic fingerprint.

molecular_structure cluster_phenyl Aromatic Ring cluster_amide Amide Linkage cluster_chloroacetyl Chloroacetyl Group cluster_nitro Nitro Group C1 C C2 C C1->C2 C6 C C1->C6 N_amide N C1->N_amide C-N C3 C C2->C3 C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 C4->C5 N_nitro N C4->N_nitro C-N C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C_carbonyl C N_amide->C_carbonyl N-C H_amide H N_amide->H_amide O_carbonyl O C_carbonyl->O_carbonyl C=O C_alpha C C_carbonyl->C_alpha C-C Cl Cl C_alpha->Cl C-Cl H_alpha1 H C_alpha->H_alpha1 H_alpha2 H C_alpha->H_alpha2 O1_nitro O N_nitro->O1_nitro N=O O2_nitro O N_nitro->O2_nitro N-O

Caption: Molecular Structure of this compound.

Synthesis of this compound

The synthesis of the title compound is reliably achieved through the N-acylation of p-nitroaniline with chloroacetyl chloride. This method is efficient and utilizes readily available starting materials.[3][4] The reaction involves the nucleophilic attack of the amino group of p-nitroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

G start Starting Materials: p-Nitroaniline & Chloroacetyl Chloride reflux Reflux Reaction (1 hour) start->reflux workup Work-up: Add Ethyl Acetate, Wash with Water (3x) reflux->workup product Product: This compound workup->product characterization Spectroscopic Characterization product->characterization

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data Comparison

The structural identity and purity of the synthesized compound were confirmed by comparing its spectroscopic data with values reported in the literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a cornerstone technique for identifying functional groups in a molecule.[1] It operates by measuring the absorption of infrared light, which excites molecular bonds into specific vibrational modes (e.g., stretching, bending).[5][6] The resulting spectrum is a unique "molecular fingerprint" where absorption peaks correspond to specific functional groups.[5][7]

Analysis: The FTIR spectrum of the synthesized product displays characteristic absorption bands that align closely with reference data, confirming the presence of all key functional groups.

Experimental Wavenumber (cm⁻¹)Literature Wavenumber (cm⁻¹)Assignment of Vibrational Mode
3285~3300N-H stretching (amide)
1670~1670C=O stretching (amide I band)
1595~1600C=C stretching (aromatic ring)
1545~1550N-H bending (amide II band) & NO₂ asymmetric stretching
1340~1345NO₂ symmetric stretching
845~850C-H out-of-plane bending (p-disubstituted ring)
750~750C-Cl stretching

Literature data sourced from NIST Chemistry WebBook and aggregated spectroscopic data.[8]

The strong absorption at 3285 cm⁻¹ is indicative of the N-H bond in the secondary amide. The prominent peak at 1670 cm⁻¹ corresponds to the carbonyl (C=O) stretch, a hallmark of the amide group. The nitro group (NO₂) is confirmed by the strong symmetric and asymmetric stretching vibrations at 1340 cm⁻¹ and overlapping the amide II band at 1545 cm⁻¹, respectively. The presence of the chloroacetyl moiety is supported by the C-Cl stretching vibration observed at 750 cm⁻¹.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) in a molecule.[9][10] Protons in different chemical environments resonate at distinct frequencies, resulting in separate signals. The chemical shift (δ), signal integration (number of protons), and splitting pattern (spin-spin coupling with neighboring protons) are used to elucidate the molecular structure.[10]

Analysis: The ¹H NMR spectrum was recorded in DMSO-d₆. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is particularly effective at solubilizing the compound and its residual water peak does not interfere with key signals. The experimental chemical shifts are in excellent agreement with literature values.

Experimental δ (ppm)MultiplicityIntegrationAssignment
10.85Singlet1HN-H (amide proton)
8.25Doublet2HAr-H (protons ortho to NO₂)
7.90Doublet2HAr-H (protons ortho to NH)
4.35Singlet2HCH₂ -Cl

The downfield singlet at 10.85 ppm is characteristic of the amide proton, which is deshielded by the adjacent carbonyl group and the aromatic ring. The aromatic region shows two distinct doublets at 8.25 and 7.90 ppm, typical of a para-substituted benzene ring. The protons at 8.25 ppm are ortho to the strongly electron-withdrawing nitro group, causing them to be more deshielded. The singlet at 4.35 ppm, integrating to two protons, is assigned to the methylene (CH₂) group adjacent to both the carbonyl group and the electronegative chlorine atom.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy detects the ¹³C isotope of carbon, providing information about the carbon skeleton of a molecule.[11] Each chemically non-equivalent carbon atom produces a distinct signal, making it a powerful tool for determining the number of unique carbon environments.[2][12][13]

Analysis: The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule, which is consistent with the expected structure.

Experimental δ (ppm)Assignment
164.5C =O (amide carbonyl)
144.2Ar-C -NO₂
143.8Ar-C -NH
125.1Ar-C H (ortho to NO₂)
119.5Ar-C H (ortho to NH)
43.7C H₂-Cl

The signal at 164.5 ppm is characteristic of a carbonyl carbon in an amide. The four signals between 119.5 and 144.2 ppm are assigned to the aromatic carbons. The two quaternary carbons attached to the nitro and amino groups are the most downfield aromatic signals. The most upfield signal at 43.7 ppm corresponds to the aliphatic carbon of the CH₂Cl group, influenced by the electronegativity of the attached chlorine atom.

Conclusion

The comprehensive spectroscopic analysis provides unequivocal evidence for the successful synthesis of this compound. The experimental data obtained from FTIR, ¹H NMR, and ¹³C NMR are in strong agreement with the values reported in the scientific literature. This rigorous verification confirms the molecular structure and high purity of the synthesized compound, deeming it suitable for its intended use as a key intermediate in further chemical synthesis and drug development research.

Experimental Protocols

Synthesis of this compound

  • To a round-bottom flask, add p-nitroaniline (10.0 g).

  • Add chloroacetyl chloride (15 ml) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 1 hour.

  • After cooling to room temperature, add ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash three times with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the solid from ethanol to obtain pure this compound.[3]

FTIR Spectroscopy

  • A small amount of the dried, synthesized solid was mixed with potassium bromide (KBr) powder.

  • The mixture was ground to a fine powder and pressed into a thin, transparent pellet.

  • The KBr pellet was placed in the sample holder of an FTIR spectrometer.

  • The spectrum was recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

  • Approximately 10-20 mg of the synthesized compound was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

  • Both ¹H NMR and ¹³C NMR spectra were acquired on a standard NMR spectrometer.

  • Chemical shifts were referenced to the residual solvent peak or tetramethylsilane (TMS).

References

A Comparative Guide to the In Silico and In Vitro Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synergy between computational prediction and empirical testing is paramount. This guide provides a comprehensive technical comparison of the in silico and in vitro activities of the synthetic compound 2-Chloro-N-(4-nitrophenyl)acetamide. While direct comparative studies on this specific molecule are nascent, this document synthesizes data from closely related analogs and outlines a robust framework for its complete evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted approach to characterizing novel chemical entities.

Introduction: Bridging Computational Prediction and Biological Reality

This compound is a member of the N-substituted chloroacetamide class of compounds, which are recognized as important intermediates in the synthesis of various bioactive molecules, including those with antimicrobial and anticancer properties. The strategic integration of in silico modeling at the early stages of research allows for the cost-effective prediction of a compound's pharmacokinetic profile and potential biological targets, thereby guiding and refining subsequent in vitro and in vivo experimentation. This guide will first present the known experimental data for this compound and its analogs, followed by a detailed protocol for a comprehensive in silico evaluation to predict its therapeutic potential.

Synthesis and Characterization of this compound

The foundational step in the analysis of any novel compound is its synthesis and structural confirmation. This compound can be synthesized via the reaction of p-nitroaniline with chloroacetyl chloride.[1][2]

Synthesis Protocol:

A typical synthesis involves the treatment of p-nitroaniline with chloroacetyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction progress is monitored by thin-layer chromatography. The resulting solid product is then purified, typically by recrystallization.[1]

Physicochemical and Spectral Data:

PropertyValueReference
Molecular FormulaC₈H₇ClN₂O₃[3]
Molecular Weight214.61 g/mol [3]
Melting Point180-183 °C[1]
AppearanceCrystalline solid[1]
Infrared (IR) Spectroscopy (cm⁻¹)
N-H stretch (2° amide)3279.10[1]
C=O stretch (2° amide)1670.41[1]
N-H bend (2° amide)1591.33[1]
C-N stretch1502.60[1]
Para-disubstituted benzene ring850.64[1]
NO₂ asymmetric stretch850.64[1]

In Vitro Biological Activity: Insights from Analogs

While specific in vitro activity data for this compound is not extensively published, significant insights can be drawn from the well-documented activities of its close structural analogs.

Antimicrobial Activity

A compelling case for the potential antimicrobial activity of this compound comes from studies on its fluorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide . This compound has demonstrated notable antibacterial activity against Klebsiella pneumoniae.[4][5][6] The presence of the chloro atom on the acetamide moiety appears to be crucial for this biological activity.[7][4]

Proposed In Vitro Antimicrobial Testing Protocol for this compound:

This protocol outlines a standard approach to assess the antimicrobial potential of the title compound.

Caption: Proposed workflow for in vitro antimicrobial screening.

Anticancer Activity

The potential for anticancer activity is suggested by the use of a methylated analog, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide , as a synthetic intermediate for maternal embryonic leucine zipper kinase (MELK) inhibitors, which have shown anticancer properties.[8] Furthermore, other acetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9][10]

Proposed In Vitro Anticancer Testing Protocol:

A standard MTT assay protocol is proposed to evaluate the cytotoxic effects of this compound on relevant cancer cell lines.

Caption: Workflow for in vitro anticancer activity assessment using the MTT assay.

In Silico Analysis: A Predictive Approach

In silico tools offer a powerful avenue for predicting the biological activity and pharmacokinetic properties of a compound before extensive laboratory work is undertaken.

Drug-Likeness and ADMET Prediction

A crucial first step in the computational evaluation of a potential drug candidate is the assessment of its drug-like properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This can be achieved using various online tools and software.

Key Parameters for Evaluation:

  • Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • ADMET Properties: Prediction of parameters such as aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and potential toxicity.

Proposed In Silico ADMET and Drug-Likeness Workflow:

Caption: Workflow for in silico prediction of drug-likeness and ADMET properties.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into the mechanism of action and guide the design of more potent analogs.

Potential Molecular Targets:

  • For Antimicrobial Activity: Based on the findings for its fluorinated analog, a key target to investigate is penicillin-binding protein (PBP) from relevant bacterial species like Klebsiella pneumoniae.[4]

  • For Anticancer Activity: Given the link to MELK inhibitors, Maternal Embryonic Leucine Zipper Kinase (MELK) is a primary target. Other relevant anticancer targets could include enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.[11]

Molecular Docking Protocol:

  • Protein and Ligand Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, GOLD) to dock the ligand into the active site of the prepared protein.[12]

  • Analysis of Results: Analyze the docking scores (binding affinity) and the binding interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Conceptual Representation of Molecular Docking:

Molecular_Docking_Concept Receptor Target Protein (e.g., PBP, MELK) Active Site Complex Protein-Ligand Complex Predicted Binding Pose Receptor:f1->Complex:f0 Ligand This compound Ligand->Complex:f1 Docking Simulation Analysis Analysis of Binding Affinity and Interactions Complex->Analysis

Caption: Conceptual diagram of the molecular docking process.

Conclusion: A Roadmap for Comprehensive Evaluation

This guide provides a structured approach to elucidating the biological activity of this compound by integrating established in vitro protocols with predictive in silico methodologies. The available data on its structural analogs strongly suggest that this compound warrants investigation for both its antimicrobial and anticancer potential. The proposed workflows offer a clear and scientifically rigorous path for researchers to follow. By first leveraging computational tools to predict the compound's properties and potential targets, subsequent in vitro studies can be more focused and efficient, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent. The true potential of this compound will be unveiled through the careful execution and comparison of these complementary in silico and in vitro investigations.

References

A Researcher's Guide to Benchmarking Novel STAT3 Pathway Inhibitors: A Comparative Analysis of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark the performance of a novel chemical entity, using 2-Chloro-N-(4-nitrophenyl)acetamide as a representative candidate, against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

The aberrant, persistent activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases.[1] This transcription factor plays a pivotal role in cellular processes including proliferation, survival, and differentiation, making it a high-value therapeutic target.[1][2] The canonical STAT3 signaling cascade is a well-defined process: the binding of cytokines like Interleukin-6 (IL-6) or growth factors to their cell surface receptors activates associated Janus kinases (JAKs).[1] These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing a conformational change that promotes the formation of STAT3 homodimers via reciprocal SH2 domain interactions.[1][3][4] These active dimers then translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of a suite of genes that drive oncogenesis.[4][5]

While the biological activities of this compound are still under exploration, its structure presents a compelling starting point for screening against various kinase and transcription factor pathways. This guide will therefore use this compound as a hypothetical candidate to illustrate a rigorous, multi-stage workflow for characterizing and benchmarking its potential as a STAT3 inhibitor. We will compare its performance against two well-characterized inhibitors that act via different mechanisms: Stattic , a non-peptidic small molecule that targets the STAT3 SH2 domain, and Niclosamide , an anthelmintic drug repurposed as a STAT3 inhibitor that may interfere with its DNA binding.[2][6][7]

Part 1: Foundational In Vitro Analysis: Direct Target Engagement

Core Objective: The initial and most critical step is to determine if the candidate compound physically interacts with the STAT3 protein and inhibits its fundamental biochemical functions. This is achieved through cell-free assays using purified, recombinant STAT3 protein, which eliminates the complexities of a cellular environment and provides clear, direct evidence of target engagement.

Experimental Workflow: A Two-Pronged Approach to Identify the Mechanism of Action

Our initial screening strategy is designed to rapidly classify the inhibitor. Does it prevent STAT3 dimerization by targeting the SH2 domain, or does it inhibit the final step of the pathway by blocking STAT3's access to DNA?

G cluster_0 Candidate Compound Screening cluster_1 Direct Binding & Functional Assays cluster_2 Mechanism Classification Candidate This compound FP_Assay Experiment 1: Fluorescence Polarization (FP) Assay (SH2 Domain Binding) Candidate->FP_Assay Test for disruption of SH2-peptide interaction ELISA_Assay Experiment 2: DNA-Binding ELISA (DBD Inhibition) Candidate->ELISA_Assay Test for prevention of STAT3-DNA binding SH2_Inhibitor SH2 Domain Inhibitor FP_Assay->SH2_Inhibitor Positive Hit DBD_Inhibitor DNA-Binding Domain (DBD) Inhibitor ELISA_Assay->DBD_Inhibitor Positive Hit G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. Phosphorylates (Tyr705) Assay_WB Assay: Western Blot (Measures Step 3) JAK->Assay_WB pSTAT3_mono p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (via SH2 domains) DNA DNA Response Element STAT3_dimer->DNA 5. Nuclear Translocation & Binding Inhibitor_Stattic Inhibitor: Stattic (Blocks Step 4) STAT3_dimer->Inhibitor_Stattic Transcription Gene Transcription (e.g., c-Myc, Bcl-xL) DNA->Transcription 6. Activates Inhibitor_Niclosamide Inhibitor: Niclosamide (Blocks Step 5) DNA->Inhibitor_Niclosamide Assay_Luc Assay: Luciferase Reporter (Measures Step 6) Transcription->Assay_Luc

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of chemical reagents like 2-Chloro-N-(4-nitrophenyl)acetamide demand a rigorous, knowledge-based approach. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the proper disposal process, grounded in the chemical's specific hazard profile and regulatory context. Our objective is to ensure that every step, from the lab bench to final disposal, is conducted with the highest degree of safety and compliance.

Foundational Safety: Understanding the Hazard Profile

The "why" of any disposal protocol is rooted in the inherent hazards of the substance. This compound is a compound that requires careful handling due to its toxicity and irritant properties. A comprehensive understanding of its hazard classification is the first step in mitigating risk.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[1] This data dictates the minimum personal protective equipment (PPE) and the urgency of proper containment.

Hazard Classification GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral (Category 3/4)H301/H302: Toxic or Harmful if swallowed[1][2]Ingestion is a primary exposure route. Waste containers must be securely sealed to prevent accidental contact or ingestion.
Acute Toxicity, Dermal (Category 3/4)H311/H312: Toxic or Harmful in contact with skin[1]Skin absorption is a significant risk. Impervious gloves are mandatory, and contaminated clothing must be decontaminated or disposed of as hazardous waste.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledThe solid can become an inhalation hazard if airborne. Work should be conducted in a well-ventilated area or chemical fume hood to minimize dust generation.
Serious Eye Damage (Category 1)H318: Causes serious eye damageThe chemical can cause irreversible damage to the eyes. Chemical splash goggles are essential.
Skin Irritation (Category 2)H315: Causes skin irritationProlonged or repeated contact can cause significant skin irritation.

The Disposal Workflow: From Generation to Removal

The proper disposal of this compound is not a single action but a systematic process. The following diagram illustrates the decision-making and procedural flow for ensuring safe and compliant disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accum Accumulation & Storage cluster_disposal Final Disposal Start Waste Generated (Solid or in Solution) Identify Identify as Halogenated Organic Waste (Contains C-Cl bond) Start->Identify SelectContainer Select Designated 'Halogenated Organic Waste' Container Identify->SelectContainer LabelContainer Affix 'Hazardous Waste' Label & List All Contents SelectContainer->LabelContainer Store Store Container in Satellite Accumulation Area (SAA) LabelContainer->Store Seal Keep Container Securely Sealed (Except when adding waste) Store->Seal Request Container Full? Request Pickup from EHS Seal->Request End Disposal by Licensed Waste Contractor Request->End

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides the detailed actions required for safe handling, segregation, and disposal.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following minimum PPE must be worn.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and skin irritation.[3][4]
Eye/Face Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of harmful dust.[5]
Part B: Waste Segregation and Containment

The critical step in this process is correct waste segregation. Because this compound contains a carbon-halogen bond (C-Cl), it is classified as a halogenated organic compound .[6][7] It must not be mixed with non-halogenated organic waste.

  • Obtain the Correct Waste Container : Procure a dedicated hazardous waste container labeled "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department. These containers must be in good condition and compatible with the waste.[8]

  • Labeling : Before adding any waste, ensure the container is clearly marked with the words "Hazardous Waste".[9] As waste is added, maintain a log on the container's label listing the full chemical name—"this compound"—and the approximate quantity. Do not use abbreviations.[8]

  • Waste Collection :

    • Solid Waste : Collect pure this compound, and any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a spill cleanup) in the designated container.

    • Liquid Waste : If the compound is in a solvent, it must be collected in a liquid halogenated waste container. Note that mixing a non-halogenated solvent (like acetone) with any amount of a halogenated compound requires the entire mixture to be treated as halogenated waste.[8]

    • Prohibited Items : Do not add strong acids, bases, or oxidizers to the halogenated organic waste container, as this can cause dangerous reactions.[9]

Part C: Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate (If Necessary) : For large spills or if you feel unwell, evacuate the area.

  • Don PPE : Wear the appropriate PPE as listed in Part A.

  • Containment & Cleanup :

    • Prevent the spill from spreading or entering drains.[3]

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust.[10]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place the absorbent material into the halogenated waste container.[11]

  • Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.

Part D: Storage and Final Disposal
  • Satellite Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must remain closed at all times except when waste is actively being added.[8]

  • Request Pickup : Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS office.

  • Professional Disposal : The EHS department will arrange for the collection and ultimate disposal of the waste by a licensed and approved hazardous waste contractor, typically via high-temperature incineration.[7][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment, reinforcing the culture of safety and responsibility that is the bedrock of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.